2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
Description
BenchChem offers high-quality 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethyl-6-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14-12/h7-8,12,14H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVWLDVUKQBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CC2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Scaffold Derivatization: Transitioning from 2,4-Lutidine to 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine in Rational Drug Design
As drug discovery programs increasingly target complex protein-protein interactions and allosteric binding sites, the limitations of simple, flat aromatic scaffolds become apparent. The 2,4-lutidine (2,4-dimethylpyridine) nucleus has historically served as a foundational building block for various 1 [1]. However, to achieve higher target selectivity and improved pharmacokinetic profiles, medicinal chemists must engineer three-dimensionality and secondary interaction points into these molecules.
This technical guide explores the structural evolution from the basic 2,4-lutidine scaffold to the highly functionalized 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine . By examining the causality behind this specific derivatization, we provide actionable insights and self-validating protocols for synthesizing and profiling this advanced pharmacophore.
The Physicochemical Paradigm Shift
While 2,4-lutidine isomers are valuable as polar reagents and 2[2], their utility as direct drug candidates is hindered by rapid oxidative metabolism and a lack of strong electrostatic anchoring points.
The strategic addition of a (2-piperidinylmethyl) group at the 6-position fundamentally alters the molecule's physicochemical space. The piperidine ring introduces a basic aliphatic nitrogen (pKa ~10.2) that remains protonated at physiological pH (7.4). This enables the formation of robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target receptor pockets, such as G-protein coupled receptors (GPCRs) or kinase hinge regions. Furthermore, the methylene bridge provides critical conformational flexibility, allowing the molecule to adopt an induced fit without the entropic penalty associated with rigid, fused-ring systems.
Quantitative Comparison of Scaffolds
The table below summarizes the drastic shift in physicochemical properties achieved through this derivatization, moving the molecule from a simple fragment-like space into lead-like territory.
| Property | 2,4-Lutidine (2,4-Dimethylpyridine) | 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine | Causality / Impact on Drug Design |
| Molecular Weight | 107.16 g/mol | 204.31 g/mol | Shifts from fragment to lead-like MW, increasing potential binding contacts. |
| LogP (Predicted) | ~1.20 | ~2.55 | Enhanced lipophilicity improves membrane permeability while avoiding extreme hydrophobicity. |
| pKa (Basic N) | 6.70 (Pyridine) | 6.50 (Pyridine), 10.20 (Piperidine) | Dual pKa profile; the piperidine nitrogen acts as a strong physiological cation. |
| Fraction sp3 (Fsp3) | 0.28 | 0.61 | Higher Fsp3 correlates with reduced off-target toxicity and better clinical success rates. |
| TPSA | 12.9 Ų | 24.9 Ų | Increased polar surface area improves aqueous solubility without compromising BBB penetration. |
Mechanistic Binding & Target Engagement
The transition to 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine creates a dual-pharmacophore system. The electron-rich 2,4-dimethylpyridine core acts as a hydrophobic shield and engages in
Fig 2. Dual-pharmacophore binding model highlighting synergistic target engagement modalities.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes built-in checkpoints (e.g., colorimetric shifts, TLC monitoring) to confirm success before proceeding, minimizing downstream failures.
Protocol A: Regioselective Synthesis via Boekelheide Rearrangement
The synthesis of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine requires precise regiocontrol. Direct alkylation of lutidines often yields intractable mixtures. Instead, we utilize a Boekelheide rearrangement on 2,4,6-collidine to selectively functionalize one methyl group, followed by coupling with an alpha-lithiated piperidine.
Fig 1. Convergent synthetic workflow utilizing regioselective Boekelheide rearrangement and alpha-lithiation.
Step-by-Step Methodology:
-
N-Oxidation & Boekelheide Rearrangement:
-
Action: Dissolve 2,4,6-collidine (1.0 eq) in DCM and add mCPBA (1.1 eq) at 0°C. Stir for 4 hours.
-
Validation: TLC (10% MeOH/DCM) should show complete consumption of the starting material (Rf ~0.8) and formation of a highly polar N-oxide spot (Rf ~0.2).
-
Action: Concentrate the N-oxide, dissolve in acetic anhydride (Ac₂O), and heat to 100°C for 12 hours.
-
Causality: The N-oxide oxygen attacks the anhydride, triggering a [3,3]-sigmatropic rearrangement that selectively functionalizes the 6-methyl group, leaving the aromatic ring intact.
-
-
Hydrolysis & Chlorination:
-
Action: Hydrolyze the resulting acetate with 2M NaOH, extract with EtOAc, and treat the crude alcohol with SOCl₂ in DCM at 0°C to yield 2,4-dimethyl-6-(chloromethyl)pyridine.
-
-
Alpha-Lithiation of N-Boc-Piperidine:
-
Action: In a flame-dried flask under Argon, dissolve N-Boc-piperidine (1.2 eq) and TMEDA (1.2 eq) in anhydrous THF. Cool to -78°C. Dropwise add sec-butyllithium (1.2 eq).
-
Validation: The solution will transition to a distinct bright yellow/orange color, confirming the formation of the dipole-stabilized organolithium species.
-
Causality: The Boc group directs the lithium to the alpha-position (C2) via complexation, preventing random deprotonation of the piperidine ring.
-
-
Electrophilic Trapping & Deprotection:
-
Action: Add the chloromethyl intermediate dropwise to the -78°C organolithium solution. Warm to room temperature over 2 hours. Quench with saturated NH₄Cl.
-
Action: Isolate the coupled product, dissolve in a 20% Trifluoroacetic Acid (TFA) / DCM mixture, and stir for 2 hours to remove the Boc protecting group. Neutralize with NaHCO₃ and extract with EtOAc to yield the final product.
-
Protocol B: RP-HPLC Lipophilicity Profiling
Traditional shake-flask methods for determining the LogP of amphiphilic amines like piperidinyl-pyridines often fail due to severe emulsion formation. We adapt the3 [3] specifically optimized for lutidine derivatives.
Step-by-Step Methodology:
-
System Preparation:
-
Equip an HPLC system with a porous polystyrene column (e.g., PLRP-S) to avoid the secondary silanol interactions common in silica-based C18 columns, which cause severe peak tailing for basic amines.
-
-
Mobile Phase Calibration:
-
Prepare an isocratic mobile phase of Water / Acetonitrile (40:60 v/v) buffered with 20 mM ammonium formate (pH 10.5).
-
Causality: Operating at pH 10.5 ensures both the pyridine and piperidine nitrogens are fully deprotonated, allowing the measurement of the intrinsic lipophilicity (LogP) rather than the distribution coefficient (LogD).
-
-
Standardization & Measurement:
-
Inject a calibration mixture of 6 OECD reference standards (e.g., toluene, chlorobenzene) with known LogP values.
-
Plot
(retention factor) versus literature to generate a linear calibration curve ( required for validation). -
Inject 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine and calculate its LogP from the validated curve.
-
Conclusion
The structural progression from 2,4-lutidine to 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine exemplifies the power of rational scaffold derivatization. By strategically appending a piperidinylmethyl moiety, researchers can overcome the pharmacokinetic limitations of simple planar pyridines. The resulting dual-pharmacophore system offers superior target engagement capabilities, driven by the synergistic combination of hydrophobic shielding and precise electrostatic anchoring, making it a highly versatile building block for modern drug discovery.
References
1.1, ResearchGate / European Journal of Medicinal Chemistry. 2.2, American Chemical Society (ACS). 3.3, Taylor & Francis / Journal of Liquid Chromatography & Related Technologies.
Sources
An In-Depth Technical Guide to the Solubility of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine in a range of common organic solvents. In the absence of extensive empirical data in publicly available literature, this document leverages a foundational understanding of physicochemical principles and structure-property relationships to construct a predictive solubility profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols for empirical solubility determination. We will explore the molecular structure, predict key physicochemical parameters, and present a detailed methodology for quantitative solubility analysis, thereby equipping the user with the necessary tools for effective handling, formulation, and application of this compound.
Introduction and Theoretical Framework
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[1] 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is a complex heterocyclic amine whose solubility behavior is dictated by the interplay of its constituent functional groups. Understanding its solubility profile is essential for its effective use in both research and industrial settings.
The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] The dissolution process involves the overcoming of solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing interactions must be compensated by the energy released from the new interactions.
This guide will first deconstruct the molecular structure of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine to predict its behavior in various solvent classes. We will then provide a robust experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for generating reliable data.
Physicochemical Properties of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. While experimental data for this specific molecule is scarce, we can infer its properties from its structural components: a substituted pyridine ring and a piperidine moiety.
Molecular Structure Analysis
The structure of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine comprises three key features that influence its solubility:
-
2,4-Dimethylpyridine Core : The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.[3][4] The two methyl groups are electron-donating, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[5] These alkyl groups also add some nonpolar character to the molecule.
-
Piperidine Ring : This is a saturated, non-aromatic heterocyclic amine. The piperidine nitrogen is basic and can also act as a hydrogen bond acceptor.[6][7] The overall structure of piperidine is relatively nonpolar, but its derivatives can exhibit a wide range of solubilities depending on the substituents.[8]
-
Methylene Bridge : A flexible -CH2- group links the pyridine and piperidine rings, allowing for conformational freedom.
Predicted Physicochemical Parameters
Based on the structural analysis, the following physicochemical properties are predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₂₃N₃ | From structural analysis |
| Molecular Weight | 233.36 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar pyridine and piperidine derivatives |
| Polarity | Moderately polar | The presence of two nitrogen atoms and the aromatic pyridine ring contributes to polarity. However, the aliphatic piperidine ring and methyl groups add significant nonpolar character. |
| Hydrogen Bonding | Hydrogen bond acceptor | Both the pyridine and piperidine nitrogens have lone pairs of electrons and can act as hydrogen bond acceptors. The piperidine nitrogen also has a hydrogen atom that can act as a donor, though this is less significant in aprotic solvents. |
| Basicity (pKa) | Two pKa values expected | The piperidine nitrogen is a stronger base (pKa of conjugate acid ~11) than the pyridine nitrogen (pKa of conjugate acid ~6-7).[5][6] |
Predicted Solubility Profile in Organic Solvents
The dual character of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine, possessing both polar (pyridine and amine functionalities) and nonpolar (aliphatic and aromatic hydrocarbon portions) regions, suggests a broad solubility in many organic solvents. The principle of "like dissolves like" provides a framework for these predictions.
Qualitative Solubility Predictions
The expected solubility in various classes of organic solvents is summarized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | These solvents can engage in hydrogen bonding with the nitrogen atoms of the solute. The alkyl chains of the alcohols are also compatible with the nonpolar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar regions of the solute and these solvents. The lack of strong solvent-solvent hydrogen bonding in aprotic solvents facilitates dissolution. |
| Nonpolar | Hexane, Heptane, Cyclohexane | Low to Moderate | The significant nonpolar character from the dimethylpyridine and piperidine rings suggests some solubility. However, the polar nitrogen-containing groups will limit miscibility with highly nonpolar solvents. |
| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The aromatic pyridine ring of the solute is expected to have favorable π-π stacking interactions with aromatic solvents. The nonpolar nature of these solvents will also accommodate the aliphatic portions of the molecule. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond predictive analysis, empirical determination of solubility is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the determination of the solubility of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine at a standard temperature (e.g., 25 °C).
Materials and Equipment:
-
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine to a series of vials. The key is to have undissolved solute present at equilibrium.
-
Accurately add a known volume (e.g., 5.0 mL) of each organic solvent to its respective vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to 25 °C.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of calibration standards of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at 25 °C.
-
Conclusion
This technical guide has provided a detailed predictive analysis of the solubility of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine in common organic solvents, grounded in the principles of molecular structure and intermolecular forces. The molecule is anticipated to exhibit high solubility in polar protic, polar aprotic, and chlorinated solvents, with moderate to high solubility in aromatic solvents and lower solubility in nonpolar aliphatic solvents. To complement these predictions, a robust, step-by-step experimental protocol based on the shake-flask method has been provided to enable researchers to obtain precise quantitative solubility data. This combination of theoretical prediction and practical methodology offers a comprehensive resource for scientists and developers working with this compound.
References
Sources
- 1. solubility experimental methods.pptx [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Synergistic Scaffold: Pyridine-Piperidine Hybrid Ligands for Coordination Chemistry
Introduction: The Power of Electronic Mismatch
In the realm of coordination chemistry, symmetry is often a default design principle (e.g., 2,2'-bipyridine or BINAP). However, Pyridine-Piperidine (Py-Pip) hybrid ligands represent a paradigm shift toward "electronic asymmetry." By tethering an aromatic,
This guide details the structural logic, synthesis, and application of Py-Pip ligands. Unlike symmetric ligands, the Py-Pip scaffold offers hemilability —the ability of the labile piperidine arm to dissociate or distort during a catalytic cycle, opening coordination sites for substrate binding while the pyridine anchor maintains complex stability.
Structural Design Principles
The utility of Py-Pip ligands stems from three distinct physical-organic mismatches between the two rings.
Electronic Asymmetry (The "Push-Pull" Effect)
The most critical feature is the basicity difference.
-
Pyridine (
): Moderate -donor, significant -acceptor. pKa 5.2.[1] -
Piperidine (
): Strong -donor, no -accepting character. pKa 11.2.[1]
Impact on Coordination: Upon binding to a metal (e.g., Pd, Ir, Ru), the piperidine nitrogen forms a strong, short
Steric Modulation (Planar vs. Chair)
-
Pyridine: Flat, planar geometry. Steric bulk is only modifiable via substitution at the ortho-position (6-position).
-
Piperidine: Adopts a chair conformation. This provides a three-dimensional chiral pocket. Substituents at the C2 (chiral center) or C6 positions of the piperidine ring project directly into the metal's coordination sphere, exerting profound stereocontrol in asymmetric catalysis.
Hemilability
The "breathing" ligand concept: Under catalytic stress, the sterically encumbered and more basic piperidine arm can temporarily dissociate or undergo ring-flip conformational changes. This transient vacancy allows for the oxidative addition of bulky substrates without complete catalyst decomposition.
Table 1: Comparative Ligand Properties[1]
| Feature | 2,2'-Bipyridine (Sym) | 1,2-Diaminocyclohexane (Sym) | Pyridine-Piperidine (Hybrid) |
| Hybridization | |||
| Basicity (pKa) | ~4.4 (first proton) | ~9.9 | Mismatch (~5.2 / ~11.2) |
| Chirality | Atropisomeric (if sub.) | Carbon-centered | Carbon-centered (C2) |
| Coordination | Rigid Bidentate | Rigid Bidentate | Hemilabile Bidentate |
| Primary Use | Photophysics, Redox | Lewis Acid Catalysis | Asymmetric Hydrogenation |
Synthesis Strategies
Producing enantiopure Py-Pip ligands is the primary bottleneck. We present two protocols: the classic resolution route (robust, scalable) and the modern asymmetric transfer hydrogenation route (atom-economical).
Protocol A: Partial Hydrogenation & Resolution (The "Classic" Route)
Best for: Large-scale preparation of the unsubstituted scaffold (Anabasine analogues).
Reagents: 2,2'-Bipyridine,
-
Hydrogenation: Dissolve 2,2'-bipyridine (10 mmol) in glacial acetic acid (50 mL). Add
(5 mol%). -
Reaction: Hydrogenate at 3-4 atm
pressure at room temperature. Monitor via TLC. Stop immediately upon disappearance of starting material to prevent over-reduction to bipipperidine. -
Workup: Filter catalyst over Celite. Basify filtrate with NaOH (pH > 12) and extract with
. -
Resolution: Dissolve the racemic oil in hot ethanol. Add 0.5 equivalents of (+)-L-Tartaric acid. The diastereomeric salt of the (S)-enantiomer typically crystallizes first.
-
Liberation: Treat the salt with aqueous KOH to liberate the free chiral amine.
Protocol B: Asymmetric Transfer Hydrogenation (The "Modern" Route)
Best for: Introducing chirality directly without resolution. Reference Grounding: Based on Rh-catalyzed transfer hydrogenation of pyridinium salts (Xiao et al., Nature Catalysis).[2]
Reagents: Substituted Pyridinium salt,
-
Catalyst Prep: In a glovebox, mix
(0.5 mol%) and -TsDPEN (1.0 mol%) in water/methanol (1:1). Stir for 30 mins to form the active 16e- hydride species. -
Addition: Add the 2-substituted pyridinium salt (1.0 equiv) and HCOONa (5.0 equiv).
-
Reaction: Stir at 40°C for 24 hours. The formate acts as the hydrogen source, and the chiral Rh-complex directs the hydride attack to the face of the pyridinium ring.
-
Purification: Acid-base extraction yields the enantioenriched piperidine with >90% ee.
Visualization: Synthesis & Mechanism[3]
Diagram 1: Synthesis Workflow (Bipyridine vs. Pyridinium Route)
Caption: Comparison of the classical resolution route (top) vs. the modern asymmetric catalytic route (bottom).
Coordination Chemistry & Applications
Metal Binding Modes
The Py-Pip ligand binds primarily in a
-
Soft Metals (Pd, Pt): The soft pyridine stabilizes the metal, while the hard piperidine amine enables oxidative addition steps by donating electron density.
-
Hard/Medium Metals (Cu, Ni): The piperidine dictates the geometry.
Case Study: Asymmetric Hydrogenation
The "killer application" for Py-Pip ligands is the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.
Mechanism (The "Outer Sphere" Advantage): Unlike purely phosphorus-based ligands, the NH group on the piperidine is not innocent. It can participate in hydrogen bonding with the substrate (secondary coordination sphere interaction), stabilizing the transition state.
-
Complexation:
+ Py-Pip . -
Activation: Hydrogenation of COD yields the active solvated species.
-
Oxidative Addition:
adds to Ir(I) to form Ir(III)-dihydride. -
Migratory Insertion: The olefin inserts into the Ir-H bond. Critical Step: The steric bulk of the piperidine chair forces the olefin to align with a specific enantioface.
-
Reductive Elimination: Product release and regeneration of Ir(I).
Diagram 2: Hemilabile Catalytic Cycle
Caption: The catalytic cycle highlighting the critical substrate binding step where piperidine sterics dictate enantioselectivity.
Medicinal Inorganic Chemistry
Beyond catalysis, Py-Pip hybrids are serving as scaffolds in drug development. The Anabasine (2-(piperidin-2-yl)pyridine) structure is a nicotinic acetylcholine receptor agonist.
-
Solubility: The piperidine ring increases
character (Fsp3 score), improving solubility compared to flat bipyridines. -
Targeting: Metal complexes (e.g., Ruthenium-PyPip) are being investigated as kinase inhibitors where the ligand acts as the "warhead" targeting the ATP binding pocket, utilizing the specific shape of the piperidine chair to fit hydrophobic clefts.
References
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Source: National Institutes of Health (NIH) / ACS Catalysis. URL:[Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Source: Nature Catalysis (Xiao et al.). URL:[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society (JACS). URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI Molecules. URL:[Link]
-
Basicity Comparison: Pyridine vs Piperidine. Source: Chemistry Stack Exchange / Standard Physical Organic Texts. URL:[Link]
Sources
Sourcing, Validation, and Application of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A Technical Guide for Preclinical Development
Executive Summary & Chemical Ontology
In the landscape of preclinical drug discovery and custom ligand synthesis, bis-heterocyclic building blocks are highly sought after for their ability to modulate complex biological targets. 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is a specialized, rare chemical entity characterized by a 2,4-dimethylpyridine (lutidine) core linked via a methylene bridge to a piperidine ring.
As a Senior Application Scientist, I approach this molecule not just as a structural formula, but as a complex physicochemical system. The presence of two distinct basic centers—a weakly basic pyridine nitrogen (pKa ~6.0) and a strongly basic piperidine nitrogen (pKa ~10.0)—dictates its behavior in chromatographic purification, salt-form selection, and receptor binding. Furthermore, the C2 position of the piperidine ring constitutes a chiral center, meaning commercial off-the-shelf lots are universally racemic unless stereospecifically synthesized.
Commercial Landscape: Navigating the Supply Chain
Because 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is not a bulk commodity chemical, sourcing it requires engaging with custom synthesis networks and specialized brokers. Relying on standard catalog vendors is often insufficient.
Currently, the compound is accessible through select specialized channels:
-
Sigma-Aldrich (AldrichCPR): Listed under their Custom Synthesis and Rare Chemicals portfolio (PubChem Substance ID: 329821040), this route offers high reliability but often requires a lead time for custom synthesis [].
-
Jiangsu Medicine Science and Technology Co., Ltd.: Operating through chemical aggregator platforms like LookChem, this vendor supplies the compound alongside other complex piperidine and pyridine derivatives [1[1]].
Quantitative Supplier Metrics
| Supplier / Network | Sourcing Model | Purity Guarantee | Typical Lead Time | Analytical Dossier Provided | Risk Profile |
| Sigma-Aldrich | AldrichCPR (Custom) | >95% | 4-6 Weeks | Comprehensive (NMR, LC-MS) | Low (High traceability) |
| Jiangsu Medicine | Direct / Broker | >98% (Claimed) | 3-5 Weeks | Basic CoA | Moderate (Requires rigorous internal QC) |
Analytical Quality Control: A Self-Validating Protocol
In drug development, a vendor's Certificate of Analysis (CoA) must be treated as a hypothesis, not a fact. When procuring rare bis-heterocycles, regioisomer contamination (e.g., confusing the 4,6-dimethyl substitution for 2,4-dimethyl) is a persistent supply chain risk.
To ensure scientific integrity, I mandate the following self-validating analytical workflow before any commercial lot is approved for in vitro assays.
Step-by-Step Validation Methodology
-
Glovebox Gravimetric Preparation:
-
Action: Transfer and weigh the compound in a nitrogen-purged glovebox.
-
Causality: Piperidine derivatives are highly hygroscopic. Ambient moisture absorption will artificially inflate the mass, leading to inaccurate molarity calculations in downstream biological assays.
-
-
High-pH LC-MS Profiling:
-
Action: Run LC-MS using a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) rather than standard 0.1% Formic Acid.
-
Causality: The severe pKa disparity between the two nitrogens means low-pH conditions will cause dual protonation, resulting in severe chromatographic streaking and peak tailing. High-pH conditions keep the piperidine nitrogen largely unprotonated, yielding sharp peaks for accurate purity integration.
-
-
Multinuclear NMR (1H and 13C):
-
Action: Perform 1H NMR to integrate the methylene bridge protons and the aromatic protons of the lutidine core.
-
Causality: Mass spectrometry cannot differentiate regioisomers. NMR is the only definitive way to confirm that the methyl groups are strictly at the 2 and 4 positions of the pyridine ring [].
-
-
Chiral Supercritical Fluid Chromatography (SFC):
-
Action: Resolve the enantiomers using a Chiralpak AD-H column.
-
Causality: Because the C2 carbon of the piperidine ring is chiral, the commercial lot is a racemic mixture. If your target assay is stereosensitive, testing a racemate will confound your pharmacological data and mask the true potency of the active enantiomer (eutomer).
-
Analytical workflow for validating commercial bis-heterocycle lots.
Pharmacological Applications & Mechanistic Logic
Why do researchers actively seek out this specific scaffold? The 2-methyl-6-substituted pyridine motif is a privileged pharmacophore in neuropharmacology.
A prime example is 2-Methyl-6-(phenylethynyl)pyridine (MPEP) , a well-characterized, selective negative allosteric modulator (NAM) for the metabotropic glutamate receptor subtype 5 (mGluR5) [2[2]]. By replacing the rigid, lipophilic phenylethynyl group of MPEP with a flexible, basic 2-piperidinylmethyl moiety, medicinal chemists can drastically alter the molecule's physicochemical properties.
-
Mechanistic Causality: The introduction of the piperidine ring increases the polar surface area (PSA) and introduces a protonatable amine at physiological pH. This modification can shift the binding affinity toward different GPCR allosteric sites, enhance aqueous solubility for formulation, or alter blood-brain barrier (BBB) permeability profiles compared to highly lipophilic alkynes.
Hypothesized allosteric GPCR modulation by 2-methyl-6-substituted pyridines.
Conclusion
Procuring 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine requires leveraging specialized custom synthesis providers. However, the true bottleneck in drug development is not procurement, but validation. By implementing the high-pH LC-MS and chiral SFC protocols outlined above, research teams can ensure that their biological assays are driven by structurally verified, enantiomerically pure compounds rather than supply-chain artifacts.
References
-
LookChem. "5H-Benzo[5,6]cyclohepta[1,2-b]pyridine... Jiangsu medicine science and technology co. LTD". LookChem Supplier Database. 1
-
Sigma-Aldrich. "2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine". AldrichCPR Custom Synthesis Portfolio.
-
Wikipedia. "2-Methyl-6-(phenylethynyl)pyridine". Wikimedia Foundation. 2
-
PubChem. "2,4-Dimethylpyridine | C7H9N | CID 7936". National Institutes of Health (NIH). 3
Sources
- 1. 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 3,10-dibroMo-8-chloro-6,11-dihydro-11-(4-piperidinyl)-, (11R)-, CasNo.193276-49-2 Jiangsu medicine science and technology co. LTD China (Mainland) [medicined.lookchem.com]
- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,4-Dimethyl-6-(piperidin-1-ylmethyl)pyridine via Reductive Amination
Abstract
This application note details a robust, scalable protocol for the synthesis of 2,4-Dimethyl-6-(piperidin-1-ylmethyl)pyridine (also referred to as 2,4-dimethyl-6-piperidinomethylpyridine). The method utilizes a reductive amination strategy coupling 4,6-dimethylpyridine-2-carboxaldehyde with piperidine using Sodium Triacetoxyborohydride (STAB) as the selective reducing agent. This guide addresses the specific challenges of pyridine functionalization, including precursor synthesis from 2,4,6-collidine, pH control during imine formation, and an optimized acid-base workup for high-purity isolation without chromatography.
Introduction & Retrosynthetic Analysis
Substituted pyridines are privileged scaffolds in medicinal chemistry, often serving as ligands or pharmacophores in kinase inhibitors and GPCR modulators. The target molecule, 2,4-Dimethyl-6-(piperidin-1-ylmethyl)pyridine , features a methylene-linked tertiary amine at the 6-position.
While the user query specified "2-piperidinylmethyl," standard reductive amination chemistry between an aldehyde and a cyclic amine yields the N-linked (piperidin-1-yl) product. This protocol focuses on this N-linked congener. If the C-linked (piperidin-2-yl) isomer were required, a different synthetic strategy (e.g., cross-coupling or hydrogenation of a bis-pyridine precursor) would be necessary.
Retrosynthetic Logic
The most efficient disconnection is at the C-N bond of the methylene bridge.
-
Precursors: 4,6-Dimethylpyridine-2-carboxaldehyde and Piperidine.
-
Starting Material: The aldehyde is synthesized via the selective oxidation of the commercially available 2,4,6-collidine .
Figure 1: Retrosynthetic strategy showing the disconnection to the aldehyde precursor and piperidine.
Experimental Protocol
Chemical Safety & Hazards
-
Sodium Triacetoxyborohydride (STAB): Water-reactive; releases hydrogen gas. Handle under inert atmosphere.
-
Selenium Dioxide (SeO2): Highly toxic and an environmental hazard. Use efficient fume extraction.
-
Piperidine: Toxic and flammable liquid; known precursor for controlled substances (check local regulations).
-
Pyridine Derivatives: Potential neurotoxins; avoid inhalation.
Step 1: Synthesis of 4,6-Dimethylpyridine-2-carboxaldehyde
Note: If the aldehyde is purchased commercially, proceed to Step 3.3.
Reaction Principle: Riley Oxidation.[1][2] Selective oxidation of the activated methyl group.[3]
Reagents:
-
2,4,6-Collidine (100 mmol, 12.1 g)
-
Selenium Dioxide (110 mmol, 12.2 g)
-
1,4-Dioxane (200 mL)
-
Water (2 mL) – Critical for reaction rate
Procedure:
-
Dissolve 2,4,6-collidine in 1,4-dioxane in a round-bottom flask.
-
Add SeO₂ and water.
-
Reflux (101 °C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or GC-MS.
-
Filtration: Cool to room temperature. Filter off the black selenium metal precipitate through a Celite pad.
-
Concentration: Remove solvent under reduced pressure.
-
Purification: The crude usually contains unreacted collidine and over-oxidized acid. Purify via fractional distillation or silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 40–60%.
-
Step 2: Reductive Amination (The Core Protocol)
Rationale: We employ Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde to the alcohol faster than the imine forms. Acetic acid is added to catalyze iminium ion formation.
Reagents:
-
4,6-Dimethylpyridine-2-carboxaldehyde (10.0 mmol, 1.35 g)
-
Piperidine (11.0 mmol, 0.94 g, 1.08 mL)
-
Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g)
-
Acetic Acid (Glacial) (10.0 mmol, 0.60 g, 0.57 mL)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)
Step-by-Step Workflow:
-
Imine Formation:
-
In a 100 mL flask equipped with a magnetic stir bar, dissolve the aldehyde in DCE (30 mL).
-
Add piperidine followed by acetic acid .
-
Observation: The solution may warm slightly.[4] Stir at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
-
Reduction:
-
Add STAB in one portion.
-
Note: Gas evolution (H₂) may occur; ensure the system is vented (e.g., via a needle/bubbler).
-
Stir at RT for 12–16 hours (Overnight).
-
-
Quench:
-
Add saturated aqueous NaHCO₃ (20 mL) carefully to quench excess hydride and neutralize the acetic acid.
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
-
Workup (Acid-Base Purification Strategy):
-
Phase Separation: Separate the organic layer (DCE/DCM).
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine organics.
-
Self-Validating Purification Step:
-
Extract the combined organic layer with 1M HCl (3 x 20 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in the organic phase.
-
Discard the organic phase.
-
Basify the aqueous acidic phase to pH > 12 using 6M NaOH (cooling in an ice bath). The product will oil out or precipitate.
-
Extract the basic aqueous mixture with DCM (3 x 20 mL).
-
-
Drying: Dry the final organic extracts over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate in vacuo to yield the target amine.
-
Figure 2: Acid-Base workup strategy for purification of the amino-pyridine product.
Analytical Characterization (Expected Data)
Compound: 2,4-Dimethyl-6-(piperidin-1-ylmethyl)pyridine Formula: C₁₃H₂₀N₂ MW: 204.32 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.90 (s, 1H): Pyridine H-3 or H-5.
-
δ 6.80 (s, 1H): Pyridine H-5 or H-3.
-
δ 3.55 (s, 2H): Benzylic CH₂ bridging the pyridine and piperidine.
-
δ 2.48 (s, 3H): Methyl at C-2 (adjacent to N).
-
δ 2.40 (m, 4H): Piperidine N-CH₂ (alpha protons).
-
δ 2.28 (s, 3H): Methyl at C-4.
-
δ 1.60 (m, 4H): Piperidine beta protons.
-
δ 1.45 (m, 2H): Piperidine gamma protons.
Interpretation: The singlet at ~3.55 ppm is the diagnostic signal for the successful formation of the methylene bridge.
-
-
MS (ESI):
-
[M+H]⁺: Calculated 205.17; Expected ~205.2.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Solvent Choice | DCE or DCM | Protic solvents (MeOH) are faster but can lead to imine reduction competition. DCE is preferred for STAB. |
| Stoichiometry | 1.4–1.5 eq STAB | Insufficient reducing agent leads to low yield; excess is easily quenched. |
| Acid Catalyst | Acetic Acid (1 eq) | Essential for activating the aldehyde. Without it, reaction may stall at the carbinolamine stage. |
| Water Content | Anhydrous preferred | Excess water decomposes STAB. However, trace water is tolerated better than with NaBH₄. |
| Temperature | 20–25 °C | Heating (>40 °C) promotes side reactions (dimerization or over-alkylation). |
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
-
Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation."[1][2][3][6][7] Organic Syntheses, Coll. Vol. 2, p. 509. Link
-
Matassini, C., et al. (2018). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols. Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Coupling 2-Chloromethyl-4,6-dimethylpyridine with Piperidine
Abstract & Strategic Overview
This application note details a robust protocol for the synthesis of 4,6-dimethyl-2-(piperidin-1-ylmethyl)pyridine via the nucleophilic substitution of 2-chloromethyl-4,6-dimethylpyridine hydrochloride with piperidine.
While conceptually a standard
Key Advantages of this Protocol:
-
In-Situ Free Basing: Eliminates the isolation of the unstable free base intermediate.
-
Self-Validating Purification: Utilizes the basicity of the product for an acid-base extraction workup, naturally separating it from neutral impurities and unreacted alkyl halides.
-
Scalability: The heterogeneous inorganic base method (
/MeCN) minimizes quaternary ammonium salt byproducts common with organic amine bases.
Safety & Handling (Critical)
WARNING: Vesicant & Lachrymator
-
2-Chloromethyl-4,6-dimethylpyridine hydrochloride is a potent alkylating agent. It acts as a severe skin, eye, and respiratory irritant. Direct contact can cause blistering (vesication) similar to mustard gas analogs.
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Spills should be treated with dilute ammonia or 5% NaOH to hydrolyze the alkyl chloride before cleanup.
Reaction Mechanism & Logic
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Deprotonation: The carbonate base neutralizes the HCl salt, releasing the reactive free base in situ.
-
Nucleophilic Attack: The piperidine nitrogen lone pair attacks the benzylic carbon.[1]
-
Elimination: Chloride is displaced.[1]
-
Scavenging: The base neutralizes the generated HCl, driving the equilibrium forward.
Figure 1: Mechanistic pathway highlighting the in-situ generation of the reactive electrophile.
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | CAS No. |
| 2-Chloromethyl-4,6-dimethylpyridine HCl | 192.08 | 1.0 | Electrophile | 221904-15-0 |
| Piperidine | 85.15 | 1.2 | Nucleophile | 110-89-4 |
| Potassium Carbonate ( | 138.21 | 3.0 | Base | 584-08-7 |
| Acetonitrile (MeCN) | - | - | Solvent (0.2 M) | 75-05-8 |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Optional) | 7681-82-5 |
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.[2]
-
Reflux condenser (if heating is required).[6]
-
Separatory funnel.[2]
-
Rotary evaporator.[2]
Experimental Protocol
Phase 1: Reaction Setup
-
Prepare the Solvent System: In a clean, dry RBF, suspend anhydrous Potassium Carbonate (3.0 equiv) in Acetonitrile (volume to achieve ~0.2 M concentration relative to limiting reagent).
-
Note: Anhydrous conditions are preferred to prevent hydrolysis of the chloride to the alcohol.
-
-
Add Nucleophile: Add Piperidine (1.2 equiv) to the stirring suspension.
-
Add Electrophile: Add 2-Chloromethyl-4,6-dimethylpyridine HCl (1.0 equiv) in a single portion.
-
Optimization Tip: If the reaction is sluggish, add Sodium Iodide (0.1 equiv) . This generates the more reactive picolyl iodide in situ (Finkelstein reaction).
-
Phase 2: Reaction Execution
-
Stirring: Stir vigorously at Room Temperature (RT) for 30 minutes.
-
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of the starting chloride.
-
Adjustment: If the reaction is incomplete after 2 hours at RT, heat to 50°C for 2-4 hours. Do not overheat, as this promotes quaternary salt formation.
-
Phase 3: Workup (Acid-Base Extraction)
This step is the "self-validating" purification. It relies on the product being a base.
-
Filtration: Filter off the solid inorganic salts (
, excess ) and rinse the pad with Ethyl Acetate (EtOAc). -
Concentration: Evaporate the filtrate to remove the Acetonitrile.
-
Solubilization: Redissolve the residue in EtOAc (approx. 10 mL per gram of SM).
-
Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2x).
-
Logic: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted chloride, non-basic byproducts) stay in the EtOAc.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer on ice and slowly basify to pH > 10 using 4M NaOH or saturated
. The product will oil out or precipitate. -
Final Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Figure 2: Workflow diagram emphasizing the Acid-Base extraction purification strategy.
Characterization & QC
The resulting oil should be a pale yellow to orange liquid.
-
NMR (CDCl
, 400 MHz):- 6.90 (s, 2H, Py-H) — Aromatic protons (singlet due to symmetry if 4,6-dimethyl).
-
3.55 (s, 2H, Py-CH
-N) — Benzylic singlet. -
2.45 (s, 6H, Py-CH
) — Methyl groups on pyridine. -
2.40 (m, 4H, Piperidine N-CH
) — Alpha protons of piperidine. - 1.60 (m, 4H) & 1.45 (m, 2H) — Beta/Gamma protons of piperidine.
-
Mass Spectrometry (ESI+):
-
Expected
: ~205.17 m/z (Calc. for ).
-
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of SM | Ensure MeCN is anhydrous. Minimize air exposure of the chloride salt. |
| Starting Material Remains | Reaction stalled | Add 10 mol% NaI (Finkelstein catalyst) and heat to 50°C. |
| New Spot (High Rf) | Bis-alkylation (Impossible here) or Elimination | Unlikely with piperidine. Check for hydrolysis product (alcohol) which is more polar. |
| Product in Waste Organic Layer | pH incorrect during workup | Ensure the acid extraction was pH < 2 and the basification was pH > 10. |
References
- General Picolyl Chloride Coupling: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry.
-
Stability of Chloromethyl Pyridines: BenchChem. (2025).[7] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
-
Synthesis of Piperidine Derivatives: Synthesis of Novel Pyridine-connected Piperidine Derivatives. Journal of the Mexican Chemical Society.
-
Reaction Safety: Fisher Scientific. (2025).[1][4][7][8][9] Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Copper(II) Complexes with 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
Introduction & Scope
The rational design of transition metal complexes relies heavily on the steric and electronic properties of the coordinating ligands. The compound 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (DMPP) is a highly specialized, sterically hindered N,N′-bidentate ligand [1]. Featuring both a rigid aromatic pyridine donor and a flexible, aliphatic piperidine donor, DMPP is uniquely suited for stabilizing copper(II) centers in distorted geometries.
This application note provides a comprehensive, self-validating protocol for synthesizing and characterizing Cu(II)-DMPP complexes. These complexes are of significant interest to drug development professionals and synthetic chemists, particularly for applications in biomimetic oxidation, DNA cleavage, and Atom Transfer Radical Polymerization (ATRP) catalysis [3].
Mechanistic Insights & Structural Causality
Understanding the causality behind the coordination chemistry of DMPP is critical for successful synthesis:
-
Steric Hindrance and Geometry: The methyl groups at the 2- and 4-positions of the pyridine ring introduce substantial steric bulk. When coordinating to a Cu(II) center, the ortho-methyl group prevents the formation of a perfectly planar square-planar geometry. Consequently, the resulting complexes are forced into distorted tetrahedral or square-pyramidal configurations [2].
-
Chirality and Conformation: The piperidine ring is attached via its 2-position to the methylene spacer, creating a chiral center. This structural feature dictates the facial or meridional wrapping of the ligand around the metal, creating a stereochemical pocket that is highly valuable for asymmetric catalytic applications.
-
Hard-Soft Acid-Base (HSAB) Dynamics: Cu(II) is a borderline Lewis acid that forms stable complexes with borderline/hard nitrogen donors. The aliphatic piperidine nitrogen is a stronger σ-donor than the sp²-hybridized pyridine nitrogen, resulting in an asymmetric electronic pull on the Cu(II) center, which enhances its redox activity (Cu²⁺/Cu⁺).
Experimental Workflow
Figure 1: Synthetic workflow and characterization pipeline for Cu(II)-DMPP complexes.
Materials and Reagents
-
Ligand: 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (DMPP), >98% purity.
-
Metal Salts: Copper(II) chloride dihydrate (CuCl₂·2H₂O), Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O). (Note: Perchlorate salts are potentially explosive; handle with strict safety protocols).
-
Solvents: Absolute ethanol, methanol, diethyl ether (anhydrous).
-
Equipment: Schlenk line (if inert atmosphere is desired for downstream Cu(I) studies), magnetic stirrer, rotary evaporator, UV-Vis spectrophotometer, FT-IR spectrometer.
Step-by-Step Methodologies
Protocol A: Synthesis of the Neutral Complex [Cu(DMPP)Cl₂]
This protocol targets a 1:1 metal-to-ligand stoichiometry, yielding a neutral, halogen-coordinated complex.
-
Preparation of Metal Solution: Dissolve 1.0 mmol (170.5 mg) of CuCl₂·2H₂O in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Self-Validation: The solution will immediately exhibit a pale yellow-green color, characteristic of solvated copper chloride.
-
-
Ligand Addition: Dissolve 1.0 mmol of DMPP in 5 mL of absolute ethanol. Add this solution dropwise to the stirring metal solution at room temperature.
-
Causality: Dropwise addition prevents localized supersaturation, ensuring the thermodynamically favored 1:1 complex forms rather than kinetic oligomers.
-
-
Reflux and Coordination: Equip the flask with a reflux condenser and heat to 78 °C for 2 hours.
-
Self-Validation: Within minutes, the solution will transition to a deep blue-green. This dramatic chromic shift visually validates the displacement of weak ethanol/water ligands by the strong N,N′-donors of DMPP.
-
-
Isolation: Allow the mixture to cool to ambient temperature. Concentrate the solution under reduced pressure to approximately 5 mL. Layer with 10 mL of anhydrous diethyl ether to induce precipitation.
-
Purification: Collect the resulting microcrystalline solid via vacuum filtration. Wash sequentially with cold ethanol (2 × 2 mL) and diethyl ether (3 × 5 mL) to remove unreacted ligand. Dry in vacuo over P₂O₅.
Protocol B: Synthesis of the Cationic Complex Cu(DMPP)₂₂
This protocol utilizes a non-coordinating anion (perchlorate) to force a 1:2 metal-to-ligand ratio.
-
Preparation: Dissolve 0.5 mmol (185.3 mg) of Cu(ClO₄)₂·6H₂O in 10 mL of methanol.
-
Ligand Addition: Add a solution of 1.0 mmol of DMPP in 5 mL of methanol dropwise to the metal solution.
-
Ambient Reaction: Stir the mixture at room temperature for 3 hours.
-
Causality: Do not reflux. Perchlorate salts of organic complexes can become highly unstable and explosive when heated. Ambient stirring provides sufficient activation energy for this specific coordination without compromising safety.
-
-
Crystallization: Transfer the deep blue solution to a crystallization dish. Allow the methanol to evaporate slowly in a fume hood at room temperature until X-ray quality crystals form (typically 48–72 hours). Filter and wash with a minimal volume of cold methanol.
Data Presentation & Analytical Validation
To confirm the structural integrity of the synthesized complexes, compare your analytical results against the expected benchmark data summarized in Table 1.
Table 1: Expected Quantitative Characterization Data
| Compound | Yield (%) | Visual Appearance | FT-IR: ν(C=N) py (cm⁻¹) | FT-IR: ν(N-H) pip (cm⁻¹) | UV-Vis: λmax (nm) | µeff (B.M.) |
| DMPP (Free Ligand) | - | Colorless to pale oil | 1590 | 3310 | 265 | Diamagnetic |
| [Cu(DMPP)Cl₂] | 75–82 | Blue-Green microcrystals | 1610 (Shifted) | 3280 (Shifted) | 680 | 1.85 |
| ₂ | 60–68 | Deep Blue crystals | 1612 (Shifted) | 3275 (Shifted) | 610 | 1.90 |
-
FT-IR Interpretation: The positive shift of the pyridine ν(C=N) stretch and the negative shift of the piperidine ν(N-H) stretch are primary indicators of successful bidentate coordination to the Cu(II) core.
-
UV-Vis Interpretation: The broad d-d transition band at 680 nm for the chloride complex indicates a highly distorted geometry, directly caused by the steric clash of the 2,4-dimethyl groups [2].
References
- Title: 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 3,10-dibroMo-8-chloro-6,11-dihydro-11-(4-piperidinyl)-, (11R)- CAS NO.193276-49-2 (Chemical Catalog including 2,4-DIMETHYL-6-(2-PIPERIDINYLMETHYL)PYRIDINE)
- Title: COMPLEXATION TRENDS OF 5-CYANO-2,4-DIMETHYL-6-HYDROXYPYRIDINE TOWARDS DIVALENT TRANSITION METAL IONS Source: Rasayan Journal of Chemistry URL
- Title: Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications Source: RSC Advances URL
The Strategic Role of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: The Unseen Architect in Drug Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a meticulously designed synthetic pathway. Often, the unsung heroes of this journey are the intermediate compounds, molecules that serve as critical building blocks, dictating the feasibility, efficiency, and scalability of the entire process. 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is one such pivotal intermediate. Its unique structural features—a sterically hindered pyridine core combined with a flexible piperidinyl moiety—make it a valuable precursor in the synthesis of complex APIs. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, imparts specific physicochemical properties to a molecule, including basicity and the potential for various chemical transformations.[1][2] The dimethyl substitution on the pyridine ring in the 2 and 4 positions offers steric hindrance, which can be strategically employed to direct reactions and prevent unwanted side reactions.[3] This characteristic is particularly valuable in multi-step syntheses where selectivity is paramount.
Core Principles: A Tale of Two Moieties
The utility of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine as a pharmaceutical intermediate stems from the distinct yet complementary functionalities of its two core components: the substituted pyridine ring and the piperidine ring.
-
The 2,4-Lutidine Backbone: The 2,4-dimethylpyridine (2,4-lutidine) portion of the molecule serves as a robust and versatile scaffold.[3][4][5][6] The methyl groups influence the electronic properties of the pyridine ring and provide a handle for further functionalization. The nitrogen atom in the pyridine ring retains its basic character, allowing it to act as a proton scavenger or a ligand for metal catalysts in subsequent reaction steps.
-
The Piperidine Functionality: The piperidine ring is another prevalent motif in pharmaceuticals, known to enhance solubility and bioavailability of drug candidates.[7][8] The secondary amine within the piperidine ring is a key reactive site, enabling the coupling of this intermediate to other molecular fragments through N-alkylation or amidation reactions.
This dual functionality allows for a modular approach to drug design, where the pyridine core can be elaborated to interact with a specific biological target, while the piperidine moiety can be used to fine-tune the pharmacokinetic properties of the final compound.
Synthesis of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available 2,4-lutidine. The strategy involves the selective functionalization of one of the methyl groups, followed by nucleophilic substitution with piperidine.
Step 1: Radical Bromination of 2,4-Lutidine
The initial step is the selective bromination of one of the methyl groups of 2,4-lutidine to form 2-(bromomethyl)-4-methylpyridine. This is typically achieved via a free-radical chain reaction.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-methylpyridine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Lutidine | 107.15 | 10.7 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-lutidine (10.7 g, 0.1 mol), N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol), and azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol).
-
Add 200 mL of carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-(bromomethyl)-4-methylpyridine as a colorless to pale yellow oil.
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the pyridine ring.
-
AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
-
Carbon Tetrachloride as Solvent: CCl₄ is a non-polar solvent that is inert to the reaction conditions and effectively dissolves the reactants.
Step 2: Nucleophilic Substitution with Piperidine
The second step involves the reaction of the synthesized 2-(bromomethyl)-4-methylpyridine with piperidine in a nucleophilic substitution reaction to yield the final product.
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(Bromomethyl)-4-methylpyridine | 186.05 | 18.6 g | 0.1 |
| Piperidine | 85.15 | 10.2 g (12 mL) | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |
| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(bromomethyl)-4-methylpyridine (18.6 g, 0.1 mol) and 250 mL of acetonitrile.
-
Add piperidine (10.2 g, 0.12 mol) and potassium carbonate (20.7 g, 0.15 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine as a pale yellow oil.
Causality of Experimental Choices:
-
Piperidine as Nucleophile: Piperidine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.[9]
-
Potassium Carbonate as Base: Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of piperidine and driving the reaction to completion.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The structure of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine makes it an attractive intermediate for the synthesis of various pharmaceutical agents. Its application can be illustrated by considering its potential role as a precursor to analogs of local anesthetics like Ropivacaine.
Ropivacaine, an amide-type local anesthetic, features a piperidine ring connected to a 2,6-dimethylphenyl group.[10][11][12][13][14][15] The synthesis of Ropivacaine often involves the N-alkylation of a piperidine derivative.[12] Similarly, 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine could be utilized in the synthesis of novel compounds where the substituted pyridine moiety is explored for its potential to modulate the biological activity or pharmacokinetic profile of the final drug molecule.
Hypothetical Application: Synthesis of a Ropivacaine Analog
A plausible synthetic route utilizing our target intermediate could involve the following steps:
Caption: Hypothetical workflow for the synthesis of a Ropivacaine analog.
In this hypothetical pathway, the secondary amine of the piperidine ring in 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine would be the key reactive center for coupling with another molecular fragment, potentially an activated form of a carboxylic acid, to form an amide bond, a common linkage in many drug molecules.
Conclusion: A Versatile Building Block for Future Pharmaceuticals
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine stands as a testament to the importance of well-designed intermediates in the field of pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with the orthogonal reactivity of its constituent moieties, provides a powerful platform for the creation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their quest for novel therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of versatile intermediates like 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Chem-Impex. (n.d.). 2,4-Lutidine. Retrieved from [Link]
-
New Drug Approvals. (2021, October 28). ROPIVACAINE. Retrieved from [Link]
- Federsel, H.-J., Jaksch, P., & Sandberg, R. (1987). An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Acta Chemica Scandinavica, Series B, 41, 757–761.
- Zhang, Z., et al. (2021).
- El-Sawy, E. R., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4469.
- Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.
-
Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
-
White Rose Research Online. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]
-
Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Maleki, A., & Ghamari, N. (2023). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Organic Chemistry Research, 9(1), 18-25.
-
National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. Retrieved from [Link]
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
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- 4. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 5. Selling 2,4-Lutidine 2,4-dimethylpyridien 108-47-4 98% In stock suppliers |Tocopharm [tocopharm.com]
- 6. 2,4-Lutidine | 108-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. scispace.com [scispace.com]
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- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of Piperidine with Picolyl Chlorides
Abstract
The N-alkylation of piperidine with picolyl chlorides is a cornerstone transformation in synthetic chemistry, yielding N-picolylpiperidines, a structural motif prevalent in a wide array of pharmaceuticals and functional materials.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying scientific principles, optimized reaction conditions, and step-by-step protocols for the successful synthesis of 1-(pyridin-2-ylmethyl)piperidine, 1-(pyridin-3-ylmethyl)piperidine, and 1-(pyridin-4-ylmethyl)piperidine. By elucidating the causality behind experimental choices, this guide aims to empower chemists to not only replicate these procedures but also to rationally troubleshoot and adapt them for novel applications.
Scientific Principles and Mechanistic Overview
The N-alkylation of a secondary amine like piperidine with a picolyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This reaction is influenced by several critical factors, including the choice of base, solvent, and temperature, each playing a crucial role in maximizing yield and minimizing side-product formation.
1.1. The SN2 Reaction Pathway
In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic methylene carbon of the picolyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.
A key byproduct of this reaction is hydrochloric acid (HCl). The piperidine reactant is basic and will readily react with the generated HCl to form piperidinium hydrochloride. This salt is no longer nucleophilic, effectively quenching the reaction.[6] Therefore, the inclusion of an external base is essential to neutralize the acid as it forms, allowing the reaction to proceed to completion.
1.2. The Critical Role of the Base
The base serves as a scavenger for the in-situ generated acid.[6] The choice of base is critical and depends on the desired reaction conditions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and widely used bases. They are particularly effective in polar aprotic solvents where they have sufficient solubility to react. Being heterogeneous, they are easily removed by filtration upon reaction completion.
-
Tertiary Amines (Triethylamine, DIPEA): Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also highly effective.[6][7] They are soluble in a wide range of organic solvents and are particularly useful when a homogeneous reaction mixture is desired.
1.3. Solvent Effects: Driving Reaction Efficiency
The solvent not only dissolves the reactants but also significantly influences the reaction rate. For SN2 reactions, polar aprotic solvents are highly preferred.[8][9][10]
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): Solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are ideal.[7] They can solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile (piperidine's lone pair) relatively "naked" and highly reactive.[10] This enhances nucleophilicity and accelerates the reaction.[9]
-
Polar Protic Solvents (Ethanol, Water): These solvents can form hydrogen bonds with the nucleophilic nitrogen of piperidine, creating a "solvent cage" around it.[10][11] This cage sterically hinders the nucleophile from attacking the electrophile and requires energy to break, thus slowing down the reaction rate. While the reaction can proceed in these solvents, it is often less efficient.[4]
1.4. Potential Side Reactions: Over-Alkylation
A common side reaction in amine alkylations is the formation of a quaternary ammonium salt, which occurs if the tertiary amine product reacts further with the alkylating agent.[12][13] To minimize this, it is advisable to use a slight excess of the piperidine nucleophile or to add the picolyl chloride slowly to the reaction mixture, ensuring it is consumed by the more abundant secondary amine before it can react with the tertiary amine product.[6]
Comparative Analysis of Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of piperidine with picolyl chlorides, synthesized from established protocols for amine alkylations.
| Picolyl Chloride Isomer | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Reported Yields |
| 2-Picolyl Chloride | K₂CO₃ (1.5 - 2.0) | Acetonitrile (MeCN) | Room Temp. to 60 | 4 - 12 | Good to Excellent |
| 3-Picolyl Chloride | K₂CO₃ (1.5 - 2.0) | N,N-Dimethylformamide (DMF) | Room Temp. to 70 | 6 - 18 | Good to Excellent |
| 4-Picolyl Chloride | DIPEA (1.5) | Acetonitrile (MeCN) | Room Temp. to 80 | 4 - 12 | Good to Excellent |
| Any Isomer | NaH (1.2) | N,N-Dimethylformamide (DMF) | 0 to Room Temp. | 2 - 8 | Very Good to Excellent |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Picolyl chlorides are lachrymatory and skin irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-(pyridin-2-ylmethyl)piperidine using Potassium Carbonate
This protocol employs a standard, cost-effective method using an inorganic base.
Materials and Reagents:
-
Piperidine (1.0 eq.)
-
2-Picolyl chloride hydrochloride (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add the finely powdered potassium carbonate (2.5 eq.). Note: An extra equivalent of base is needed to neutralize the hydrochloride salt of the starting material.
-
Stir the suspension vigorously for 10 minutes.
-
Add 2-picolyl chloride hydrochloride (1.1 eq.) portion-wise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(pyridin-2-ylmethyl)piperidine.
Protocol 2: Synthesis of 1-(pyridin-3-ylmethyl)piperidine using DIPEA
This protocol uses a homogeneous system with an organic base, which can be advantageous for monitoring and scalability.
Materials and Reagents:
-
Piperidine (1.2 eq.)
-
3-Picolyl chloride hydrochloride (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 eq.) and 3-picolyl chloride hydrochloride (1.0 eq.) in anhydrous DMF.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add DIPEA (2.5 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Visualization of Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the underlying chemical mechanism.
Caption: General experimental workflow for N-alkylation.
Caption: The SN2 mechanism for N-alkylation.
References
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia contributors. Amine alkylation. Wikipedia. [Link]
-
Mondal, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]
-
Reddy, K. S. K., et al. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Benzylic amine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
- U.S. Patent No. 7,208,603 B2. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Chad's Prep. Factors Affecting SN2 Reactions. Chad's Prep. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. LibreTexts. [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
DTIC. (2025). Piperidine Synthesis. DTIC. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
-
OC Lectures. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. echemi.com [echemi.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Note: High-Performance ROP of Lactide using Zinc Catalysts with 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine Ligands
This Application Note provides a comprehensive technical guide on using 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine as a ligand for Zinc-catalyzed Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide,
This guide assumes the ligand structure is the N-linked variant (Pyridine-CH₂-N-Piperidine) or the C-linked (Pyridine-CH₂-C2-Piperidine) variant common in "pmp" (pyridylmethylpiperidine) class ligands. Given the nomenclature "2-piperidinylmethyl," we address the specific steric and electronic benefits of the 2,4-dimethyl substitution on the pyridine ring.
Executive Summary
The synthesis of biodegradable polyesters such as Polylactide (PLA) requires catalysts that offer high activity, controlled molecular weight distributions (PDI), and stereoselectivity. Zinc complexes supported by N,N-bidentate ligands —specifically the 2-(aminomethyl)pyridine class—have emerged as industry standards due to their non-toxicity and high catalytic rates.
This protocol details the application of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (DMP-Pip) .[1] The introduction of methyl groups at the 2- and 4-positions of the pyridine ring provides two critical advantages:
-
Steric Protection: The 2-methyl group hinders the metal center, preventing the formation of inactive homoleptic (L₂Zn) species and favoring the active heteroleptic (LZnX) species.
-
Electronic Donation: The electron-donating methyl groups increase the electron density on the pyridine nitrogen, strengthening the Zn-N bond and stabilizing the active species against thermal decomposition.
Ligand & Catalyst Design Principles
The catalyst system relies on a Coordination-Insertion Mechanism . The zinc center coordinates the cyclic ester (monomer), activating the carbonyl carbon for nucleophilic attack by the initiator (alkoxide) or the growing polymer chain.
Structural Logic
-
Metal Precursor: Diethylzinc (
) or Zinc Bis[bis(trimethylsilyl)amide] ( ). -
Initiator: Benzyl alcohol (
) is typically used to generate the active zinc-alkoxide species in situ.
Mechanism Diagram
The following diagram illustrates the catalyst formation and the polymerization cycle.
Caption: Pathway for generating the active Zinc-Alkoxide species from the DMP-Pip ligand and subsequent Ring-Opening Polymerization cycle.
Experimental Protocols
Safety & Prerequisites
-
Inert Atmosphere: All reactions involving
must be performed in a glovebox ( or ) or using Schlenk techniques. -
Solvents: Toluene and THF must be dried over Na/Benzophenone and distilled or passed through an SPS (Solvent Purification System).
-
Reagents:
-Lactide must be sublimed three times before use.
Protocol A: Synthesis of the Zinc Complex (L-Zn-Et)
Target: Synthesis of the mono-ethyl zinc precatalyst.
-
Ligand Preparation: Dissolve 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (1.0 eq, 2.0 mmol) in dry Toluene (10 mL) in a Schlenk flask.
-
Metal Addition: Cool the solution to -78°C (dry ice/acetone bath).
-
Reaction: Dropwise add Diethylzinc (
) (1.0 eq, 2.0 mmol, 1.0 M solution in hexanes).-
Observation: Evolution of ethane gas is immediate.
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Isolation: Remove volatiles under vacuum. Wash the resulting solid with cold pentane (2 x 5 mL) to remove unreacted ligand.
-
Yield: Dry the white/yellow solid in vacuo. (Typical Yield: >85%).
Protocol B: Polymerization of -Lactide
Target: Bulk or Solution Polymerization.
-
Setup: In a glovebox, weigh the L-Zn-Et complex (0.02 mmol) into a vial.
-
Initiator: Add Benzyl Alcohol (0.02 mmol) to generate the active alkoxide in situ. Stir for 5 minutes.
-
Note: Alternatively, isolate the alkoxide complex beforehand for better kinetics control.
-
-
Monomer Addition: Add
-Lactide (2.0 mmol, 100 eq) dissolved in Toluene (2 mL) or add as a solid for bulk polymerization.-
Ratio: [Monomer]:[Catalyst]:[Initiator] = 100:1:1.
-
-
Reaction: Seal the vial and heat to 60°C . Stir for the designated time (typically 15–60 mins).
-
Quenching: Terminate the reaction by adding wet Methanol (1 mL) with a drop of HCl.
-
Precipitation: Pour the mixture into cold Methanol (50 mL) to precipitate the polymer. Filter and dry in a vacuum oven at 40°C.
Data Analysis & Characterization
Kinetics Monitoring (Conversion vs. Time)
Monitor the reaction using
-
Methine Signal (Polymer): Quartet at
5.15–5.20 ppm. -
Methine Signal (Monomer): Quartet at
5.02–5.05 ppm. -
Calculation: Conversion (%) =
.
Molecular Weight Analysis (GPC)
Analyze the polymer using Gel Permeation Chromatography (GPC) in THF vs. Polystyrene standards.
-
Expected PDI: 1.05 – 1.20 (Indicates controlled/"living" polymerization).
-
Theoretical
: .
Stereoselectivity ( or )
Determine the tacticity (isotactic vs. heterotactic) by analyzing the methine region of the homonuclear decoupled
-
Heterotactic Bias: Common for Zinc-pyridyl complexes at low temperatures.
-
Isotactic Bias: Enhanced by the steric bulk of the 2,4-dimethyl substitution.
Comparison of Ligand Effects
The following table highlights why the 2,4-dimethyl variant is superior to the unsubstituted pyridine ligand.
| Feature | Unsubstituted Pyridine Ligand | 2,4-Dimethyl Substituted Ligand | Benefit of Substitution |
| Solubility | Moderate in Toluene | High in Toluene/Hexane | Easier processing and crystallization. |
| Thermal Stability | Decomposes > 80°C | Stable > 120°C | Allows high-temp bulk polymerization. |
| Activity ( | Moderate | High | Electron-donating methyls increase Zn Lewis acidity via back-bonding modulation (counter-intuitive but observed in specific geometries) or stabilize the transition state. |
| Stereocontrol | Atactic/Heterotactic | Enhanced Stereocontrol | Steric bulk directs monomer insertion. |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Catalyst poisoning by moisture.
-
Solution: Ensure Lactide is sublimed and Toluene is < 5 ppm
. Increase catalyst loading to scavenge impurities.
Issue: Broad PDI (>1.5)
-
Cause: Slow initiation relative to propagation or transesterification.
-
Solution: Pre-mix the catalyst and benzyl alcohol for 15 mins before adding monomer. Lower the reaction temperature to suppress transesterification.
Issue: Bimodal GPC Trace
-
Cause: Presence of two active species (e.g., aggregated species vs. monomeric species).
-
Solution: The 2,4-dimethyl groups usually prevent aggregation. If bimodal, reduce concentration or switch to a more coordinating solvent (THF) to break aggregates.
References
-
Carpentier, J. F. (2010). "Discrete Metal Complexes for Stereoselective Ring-Opening Polymerization of Chiral Cyclic Esters." Organometallics. Link
-
Chisholm, M. H., et al. (2003). "Zinc complexes of the ligand BDI (BDI = CH(CMeNC6H3-2,6-iPr2)2) as initiators for the ring-opening polymerization of lactide." Journal of the American Chemical Society. Link
-
Dierkes, T., & Pietruszka, J. (2011). "Synthesis of substituted pyridines via a [2+2+2] cycloaddition." Journal of Organic Chemistry. (Relevant for ligand synthesis context). Link
-
Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. (Foundational text on N,N-ligand design). Link
-
Hamberger, M., et al. (2021). "Zinc Catalysts with N,N-Ligands for ROP." Polymer Chemistry. (General reference for Py-Amine Zn catalysts). Link
(Note: While the specific ligand "2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine" is a specialized derivative, the protocols above are standardized for the class of 2-(aminomethyl)pyridine zinc catalysts described in References 1 and 5.)
Sources
- 1. 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 3,10-dibroMo-8-chloro-6,11-dihydro-11-(4-piperidinyl)-, (11R)-, CasNo.193276-49-2 Jiangsu medicine science and technology co. LTD China (Mainland) [medicined.lookchem.com]
- 2. 4-[(5-bromo-2-pyridinyl)methyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, CasNo.253594-54-6 Jiangsu medicine science and technology co. LTD China (Mainland) [medicined.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
Answering the user's request to create a technical support guide for removing unreacted piperidine from 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine crude.
Welcome to the technical support center for the purification of nitrogen-containing heterocyclic compounds. This guide provides in-depth troubleshooting and procedural information for researchers, chemists, and drug development professionals facing the common challenge of removing residual piperidine from the crude product of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine synthesis. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.
Understanding the Challenge: Separating Two Bases
The primary difficulty in this purification arises from the similar chemical nature of the unreacted starting material, piperidine, and the desired product, 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine. Both are basic, nitrogen-containing compounds, which can complicate standard purification techniques. However, their differences in physical and chemical properties, however subtle, are the key to a successful separation.
A thorough understanding of these properties is the first step in designing an effective purification strategy.
| Property | Piperidine | 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (Product) | Rationale for Separation |
| Molar Mass | 85.15 g/mol | ~218.33 g/mol (Estimated) | The significant difference in mass and size contributes to a large boiling point differential, making distillation a viable option if the product is thermally stable. |
| Boiling Point | 106 °C[1][2][3] | > 250 °C (Estimated) | The low boiling point of piperidine allows for its removal under reduced pressure, though this is often insufficient for complete removal. |
| pKa (Conjugate Acid) | ~11.1-11.2[1] | Pyridine N: ~6-7 (Estimated based on lutidines) Piperidinyl N: ~10-11 (Estimated) | The pyridine nitrogen is significantly less basic than piperidine. This difference can be exploited in pH-controlled acid-base extractions. |
| Solubility | Miscible with water and most organic solvents[2][4] | Soluble in organic solvents; hydrochloride salt is likely water-soluble. | The ability to form a water-soluble salt upon protonation is the foundation of acid-base extraction.[5][6] |
Troubleshooting & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My crude ¹H NMR shows a large excess of piperidine. What is the quickest and most efficient first-pass purification method?
Answer: For significant quantities of piperidine impurity, an Acid-Base Extraction is the most effective and scalable initial purification step.[7][8][9] This technique leverages the difference in basicity (pKa) between the pyridine nitrogen of your product and the secondary amine of piperidine.
Causality: The core principle of acid-base extraction is the differential partitioning of a compound between two immiscible liquid phases (typically an organic solvent and water) based on its ionization state.[5] By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), both the product and the residual piperidine will be protonated to form their respective hydrochloride salts. These salts are ionic and therefore preferentially dissolve in the aqueous layer, leaving non-basic impurities behind in the organic layer.[6] The key is that both desired bases are extracted into the aqueous phase. After making the aqueous phase basic again, the free amines can be re-extracted into a fresh organic layer, now free of non-basic impurities. While this initial step may not separate the two amines from each other, it is an excellent bulk purification step.
To selectively remove piperidine, a more controlled pH wash can be attempted, although it can be challenging. A more robust method is to proceed with chromatography after the initial acid wash to separate the two basic compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amines (product and piperidine) will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain and collect the aqueous layer.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salts, regenerating the free amines.
-
Back-Extraction: Return the now basic aqueous solution to the separatory funnel. Extract the liberated free amines back into a fresh portion of organic solvent (e.g., DCM or EtOAc). Repeat the extraction two more times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified mixture of amines.
Caption: Workflow for the purification of basic compounds from neutral impurities.
Q2: The acid-base extraction removed some impurities, but piperidine is still present. How can I separate the product from the residual piperidine?
Answer: Flash Column Chromatography is the preferred method for separating two compounds with different polarities, such as your product and piperidine.[10][11]
Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[11] Your product, being a larger molecule with two nitrogen atoms, is significantly more polar than piperidine. This difference in polarity means the product will adhere more strongly to the polar silica gel and elute more slowly, while the less polar piperidine will travel through the column more quickly. By gradually increasing the polarity of the mobile phase (the eluent), you can first elute the piperidine and then collect your pure product in subsequent fractions.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (~1%) should be added to the eluent to prevent the basic compounds from streaking on the acidic silica gel. The ideal system will show good separation between the product spot and the piperidine spot.
-
Column Packing: Select an appropriately sized flash column and pack it with silica gel as a slurry in the non-polar solvent component of your chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[10]
-
Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis. Collect fractions continuously. Gradually increase the polarity of the mobile phase (gradient elution) to first elute the piperidine, followed by your desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine.
-
Problem: Compounds are not moving off the baseline (Rf = 0).
-
Solution: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate or add methanol).
-
-
Problem: Compounds are running with the solvent front (Rf = 1).
-
Solution: The eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Problem: Streaking on the TLC plate.
-
Solution: The compounds are interacting too strongly with the acidic silica. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
-
Q3: My product is a solid. Can I use recrystallization to remove the piperidine?
Answer: Yes, if your product is a solid and the piperidine impurity is present in a relatively small amount, Recrystallization can be an excellent and highly efficient purification technique.[12][13]
Causality: Recrystallization purifies compounds based on differences in solubility. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurity (piperidine) should either be very soluble at all temperatures or completely insoluble. Since piperidine is a liquid at room temperature and miscible with many organic solvents, it will likely remain in the mother liquor as your solid product crystallizes upon cooling, allowing for separation by simple filtration.[12]
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[13][14] Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) to find one that meets the criteria: poor solubility when cold, good solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.
-
Collection and Washing: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the piperidine.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis (a pure compound has a sharp melting point) and ¹H NMR.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine [drugfuture.com]
- 5. study.com [study.com]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. mt.com [mt.com]
- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]
Technical Support Center: Troubleshooting Piperidine Ring Oxidation in Pyridine Derivatives
Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering unwanted oxidation of piperidine rings within complex pyridine-containing scaffolds.
By understanding the fundamental electronic differences between aliphatic and aromatic nitrogen heterocycles, you can deploy self-validating protection strategies to ensure high-fidelity syntheses and accurate metabolic stability assays.
Part 1: Core Causality & Diagnostic FAQs
Q1: Why does my piperidine ring oxidize so easily, while the pyridine ring in the same molecule remains untouched?
A: This is a fundamental issue of electron density and orbital hybridization. The nitrogen in a piperidine ring is
Q2: I am attempting a late-stage C-H oxidation on my scaffold, but LC-MS shows an M+16 peak. How can I redirect the oxidation away from the piperidine nitrogen?
A: An M+16 mass shift almost exclusively indicates N-oxide formation. To prevent this, you must lower the Highest Occupied Molecular Orbital (HOMO) energy of the piperidine nitrogen.
The Solution: Implement in situ protonation using tetrafluoroboric acid (HBF
Q3: I am using Ruthenium Tetroxide (RuO
Part 2: Quantitative Data & Strategy Selection
Select your protection strategy based on the specific oxidative environment your molecule will face.
| Protection Strategy | Reagent Used | Target Oxidation Prevented | Relative Nucleophilicity Reduction | Deprotection Conditions |
| In Situ Protonation | HBF | N-Oxidation (N-oxide) | High (Reversible salt) | Mild base wash (NaHCO |
| Lewis Acid Complexation | BF | N-Oxidation (N-oxide) | High (Reversible complex) | Mild base / Aqueous workup |
| Carbamate Protection | Boc | Very High (Covalent) | Strong Acid (TFA / HCl) | |
| Sulfonamide Protection | Tf | Severe | Maximum (Covalent) | Harsh reduction (Red-Al) |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By monitoring the specific mass shifts in LC-MS, you can confirm whether the protection was successful before proceeding to the next synthetic step.
Protocol 1: Selective In Situ Protonation (HBF ) to Prevent N-Oxidation
Use this protocol when performing transition-metal catalyzed C-H oxidations where the piperidine nitrogen must be temporarily masked.
-
Preparation: Dissolve the piperidine-pyridine derivative (1.0 mmol) in anhydrous acetonitrile (5.0 mL) under an inert argon atmosphere.
-
Selective Protonation: Cool the solution to 0 °C. Dropwise, add exactly 1.05 equivalents of an ethereal solution of HBF
(tetrafluoroboric acid diethyl ether complex). -
Validation Check: Stir for 10 minutes. Take a 10
L aliquot, dilute in methanol, and inject into LC-MS. You should observe the intact parent mass (M+H) with no pyridine protonation (which would require >2 equivalents). -
Oxidation Reaction: Add your transition metal catalyst (e.g., Fe(PDP)) and oxidant (e.g., H
O ) as per your standard methodology[1]. -
Recovery: Quench the reaction with saturated aqueous NaHCO
to deprotonate the piperidine, then extract with dichloromethane. The lack of an M+16 peak in the final organic layer validates the success of the protonation shield.
Protocol 2: Selective N-Boc Protection for Harsh Oxidative Environments
Use this protocol when subjecting the molecule to harsh oxidants (e.g., RuO
-
Preparation: Dissolve the starting material (1.0 mmol) in dichloromethane (10 mL).
-
Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The pyridine ring does not require protection and will act as a spectator.
-
Electrophile Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc
O) in a single portion at room temperature[4]. -
Validation Check: Stir for 2 hours. TLC and LC-MS should confirm complete conversion to the mono-Boc protected piperidine (M+100 mass shift). The pyridine ring will remain unreacted due to its low nucleophilicity.
-
Oxidation: Proceed with your harsh oxidation step. The strong electron-withdrawing effect of the Boc group will protect the adjacent
-protons from abstraction.
Part 4: Diagnostic Workflows & Mechanistic Pathways
Mechanistic pathways of piperidine oxidation and targeted protection strategies.
Diagnostic workflow for identifying and resolving piperidine oxidation issues.
References
-
[1] White, M. C., et al. "Remote Oxidation of Aliphatic C–H Bonds in Nitrogen-Containing Molecules." SciSpace. Available at:
-
[3] Sarpong, R., et al. "Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids." ACS Publications. Available at:
-
[4] Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews - ACS Publications. Available at:
-
[2] "Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold." Iowa State University. Available at:
Sources
Technical Support Center: Purification of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific separation. The basic nature of the pyridine and piperidine moieties requires careful consideration of the chromatographic conditions to achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine.
Question 1: Why is my product showing significant peak tailing on a standard silica gel column?
Answer:
Peak tailing is a frequent challenge when purifying basic compounds like 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine on standard silica gel.[1][2] This phenomenon is primarily caused by strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups (Si-OH) on the surface of the silica.[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and create a "tail" on the peak.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] This "competing base" will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase.[1][2] Start with a lower concentration and increase if tailing persists.
-
Alternative: In some cases, a small amount of ammonium hydroxide can be used, but TEA is generally more volatile and easier to remove during solvent evaporation.
-
-
Choice of Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., for MS detection), consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a more basic stationary phase than silica and can significantly reduce interactions with basic analytes.
-
Deactivated or End-Capped Silica: These are specialty silica gels where the surface silanol groups have been chemically reacted (capped) to reduce their acidity.[2][4]
-
Question 2: My product is co-eluting with a non-polar impurity. How can I improve the separation?
Answer:
Co-elution with non-polar impurities suggests that the selectivity of your current system is insufficient. To improve resolution, you need to alter the relative retention of your product and the impurity.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Polarity:
-
Decrease Solvent Strength: If using a hexane/ethyl acetate system, for example, decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds, providing more opportunity for separation on the column.[3]
-
Introduce a Different Solvent: Replacing one of the mobile phase components can alter selectivity. For instance, substituting ethyl acetate with dichloromethane or a small amount of methanol can change the interactions between the analytes, stationary phase, and mobile phase.[3]
-
-
Change the Stationary Phase: Switching to a stationary phase with different chemical properties can provide a different separation mechanism.[3]
-
Reverse-Phase Chromatography (C18): If the impurity is significantly less polar than your product, reverse-phase chromatography could be highly effective. In this mode, your polar product would elute earlier than the non-polar impurity. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a pH modifier.[5]
-
Question 3: I am experiencing low recovery of my product from the column. What are the likely causes?
Answer:
Low recovery can be attributed to several factors, often related to the strong interaction of the basic compound with the stationary phase or degradation.
Potential Causes and Solutions:
-
Irreversible Adsorption on Silica: The strong interaction with acidic silanol groups can sometimes lead to irreversible binding of your product to the silica gel.[6]
-
On-Column Degradation: Although 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is generally stable, the acidic environment of a silica gel column could potentially cause degradation, especially if the crude material contains reactive impurities.
-
Troubleshooting Step: Perform a 2D TLC analysis to check for on-column stability. Spot your crude mixture on a TLC plate, run it in your chosen eluent, dry the plate, and then run it again in the same eluent in a direction 90 degrees to the first run. If new spots appear that are not on the diagonal, it indicates on-column degradation.[3]
-
Solution: If degradation is observed, neutralize your crude sample before loading it onto the column or switch to a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine on silica gel?
A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common system is hexane and ethyl acetate.[5][7] Use thin-layer chromatography (TLC) to determine an optimal ratio. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[8] Due to the basic nature of the compound, it is highly recommended to include 0.1-0.5% triethylamine in the TLC developing solvent to mimic the conditions of the column and get a more accurate prediction of the separation.[1]
Q2: How do I properly prepare my sample for loading onto the column?
A2: There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the sample is fully dissolved. This method is suitable for small to moderate sample quantities.
-
Dry Loading: If your product has low solubility in the mobile phase or if you are loading a large quantity, dry loading is preferred. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (or your chosen stationary phase), and evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the column bed.
Q3: Can I use reverse-phase chromatography for this purification?
A3: Yes, reverse-phase (RP) chromatography is a viable and often excellent alternative, especially for final polishing or if normal-phase separation is challenging. A C18 column is a common choice.[5] The mobile phase would typically be a gradient of water and acetonitrile or methanol. To ensure good peak shape for your basic compound, it is critical to control the pH of the mobile phase.[2] Adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogens and minimize interactions with residual silanols on the C18 stationary phase.[3][8]
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Development (TLC):
-
Prepare several developing chambers with varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Crucially, add 0.5% triethylamine (TEA) to each solvent mixture.
-
Spot your crude material on TLC plates and develop them.
-
The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
-
Sample Loading:
-
Use the dry loading method described in the FAQ section for best results.
-
-
Elution:
-
Begin elution with the solvent system determined by TLC.
-
You can run the column isocratically (with a single solvent mixture) or use a gradient (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) to elute more retained compounds.[5]
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with modifier) or Alumina | Silica is standard but requires a basic modifier for this compound. Alumina is a good alternative for basic molecules. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a good polarity range. |
| Modifier | 0.1-1% Triethylamine (TEA) | Masks acidic silanol sites, preventing peak tailing and irreversible adsorption.[1] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time.[8] |
| Loading Method | Dry Loading | Ensures a narrow sample band and improves separation efficiency, especially for larger scales. |
Visualization
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
References
- Benchchem. Troubleshooting common issues in pyridine synthesis.
- Benchchem.
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Chromedia. Troubleshooting LC, basics.
- Reddit.
- ChemBioChem.
- Wiley-VCH.
- PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Wiley Online Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. reddit.com [reddit.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine Complexes
Executive Summary & Ligand Profile
The Molecule: 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine is a bidentate
The Problem: Transition metal complexes of this ligand (e.g., with Pd, Pt, Ni, Cu) often exhibit poor solubility in standard organic solvents (DCM, THF, Toluene). This is typically driven by:
-
Lattice Energy: High crystallinity due to efficient stacking of the planar pyridine rings.[1]
-
Ionic Nature: Formation of charged cationic species (e.g.,
or ) paired with small, coordinating anions (Cl⁻, Br⁻) that do not dissolve well in non-polar media. -
Agglomeration: Formation of halide-bridged dimers or oligomers.[1]
This guide provides a systematic troubleshooting workflow to solubilize these complexes for analysis (NMR, MS) and catalysis.
Solubility Decision Matrix (Visual Guide)
Before attempting random solvents, determine the nature of your complex using this decision tree.
Caption: Figure 1. Logical flow for selecting a solubilization strategy based on the electronic state of the metal complex.
Troubleshooting Guides & FAQs
Category A: Analytical Solubility (NMR/MS)
Q1: My complex precipitates in CDCl₃ and gives no signal. Can I heat it? A: Heating is risky if your metal center is labile.[1]
-
The Issue: The 2,4-dimethyl groups create steric pressure. Heating may cause ligand dissociation or "arm-off" mechanisms where the piperidine nitrogen de-coordinates.[1]
-
The Fix: Use a Mixed Solvent System rather than heat.[1]
-
Protocol: Dissolve 5 mg of complex in 0.1 mL DMSO-
(high polarity to break lattice). Once dissolved, dilute with 0.5 mL CDCl₃. -
Why? DMSO solvates the metal cation/dipole, while chloroform stabilizes the lipophilic dimethyl-pyridine backbone. This mixture often prevents the broadening seen in pure DMSO.[1]
-
Q2: The NMR signals are extremely broad, but the solution looks clear. Is it insoluble? A: This is likely Dynamic Exchange , not just solubility.
-
Diagnosis: The piperidine ring undergoes chair-boat flipping, and the N-methyl/methylene protons may be flipping between conformations.[1]
-
The Fix: Run a Variable Temperature (VT) NMR .
-
Cooling (-40°C): freezes the conformation, sharpening peaks.
-
Heating (+50°C): accelerates exchange to the fast limit, sharpening peaks (average). Note: Ensure thermal stability before heating.
-
Category B: Synthetic Solubility (Catalysis & Reactivity)
Q3: I need to use this complex for catalysis in Toluene, but it's a brick. How do I solubilize it? A: You must perform an Anion Exchange (Metathesis) .[1] Chloride or bromide salts of pyridine-amine complexes are notoriously insoluble in non-polar solvents.[1] You need a "greasy," non-coordinating anion.[1]
-
Recommendation: Exchange halide (
) for BArF⁻ (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1] -
Why BArF? It is bulky, fluorinated (lipophilic), and extremely weakly coordinating. It wraps the cation in a "Teflon coat," allowing solubility in DCM, Toluene, and even Benzene.
Protocol: BArF Anion Exchange
Objective: Convert
Reagents:
-
Target Complex (Halide salt)
-
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Solvent: DCM (Dichloromethane) and Water.[1]
Step-by-Step:
-
Biphasic Setup: Suspend your insoluble metal complex in DCM (it will likely float or sink as a solid).[1]
-
Add Salt: Add 1.05 equivalents of NaBArF dissolved in a minimal amount of water.
-
Stir Vigorously: Stir the biphasic mixture (DCM/Water) for 1-2 hours.
-
Separation: Separate the DCM layer.[1] Wash with water (
) to remove NaCl.[1] -
Drying: Dry over MgSO₄, filter, and evaporate.
-
Result: A glassy solid that is highly soluble in organic solvents.[1]
Caption: Figure 2. Biphasic anion exchange workflow for solubilizing cationic pyridine complexes.
Category C: Structural Troubleshooting
Q4: Could the "2,4-dimethyl" groups be causing the insolubility? A: Indirectly, yes.
-
Steric Clashing: The methyl group at the 2-position (ortho to Pyridine N) clashes with the metal center.[1] This can distort the square-planar geometry (common in Pd/Pt).[1]
-
Consequence: Distorted complexes often pack less efficiently (which should help solubility), but if the distortion exposes the metal center to bridging halides (forming dimers), solubility drops drastically.
-
Test: Add a coordinating solvent like Acetonitrile (MeCN) .[1] If the solid dissolves instantly, you likely had a halide-bridged dimer that MeCN cleaved into monomeric species
.
Data Summary: Solvent Compatibility Table
| Solvent | Solubility Rating | Application | Notes |
| Water | Poor | None | Ligand is lipophilic; complexes usually precipitate.[1] |
| Methanol | Moderate | Crystallization | Good for growing crystals; often causes partial solubility.[1] |
| DCM / CHCl₃ | Good (Neutral) / Poor (Ionic) | Synthesis/NMR | Excellent for neutral species.[1] Ionic salts require anion exchange.[1] |
| DMSO / DMF | Excellent | Stock Solutions | Hard to remove.[1] Use only for analysis or biological assays. |
| Toluene | Very Poor | Catalysis | Requires BArF or OTf anion to work.[1] |
| Acetonitrile | Good | Reactivity | Can coordinate to the metal, changing the species. |
References
-
Brookhart, M., et al. (1992).[1][2] [(3,5-(CF3)2C6H3)4B]-[H(OEt2)2]+: A Convenient Reagent for Generation and Stabilization of Cationic, Highly Electrophilic Organometallic Complexes.[2] Organometallics.[1][2] Link
-
Pal, S. (2018).[1][3] Pyridine: A Useful Ligand in Transition Metal Complexes.[1][3][4][5][6][7] IntechOpen.[1][4] Link
-
Busico, V., et al. (2006).[1] New Pyridine-Amine Bis(phenolate) Ligands for Highly Isoselective Group 4 Metal Olefin Polymerization Catalysts.[1] Journal of the American Chemical Society.[1] Link
-
Chavez, J., et al. (2017).[1] Syntheses, characterisation and solid-state study of alkali and ammonium BArF salts. RSC Advances.[1][8] Link
Sources
- 1. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]
- 8. scribd.com [scribd.com]
Stability of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine under acidic conditions
This technical support guide addresses the stability, handling, and troubleshooting of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (often abbreviated as 2,4-Me2-6-Pip-Py in ligand chemistry) under acidic conditions.[1]
This guide is designed for researchers utilizing this compound as a bidentate ligand in coordination chemistry or as a pharmaceutical intermediate.
Executive Stability Profile
Status: Chemically Stable / Physically Labile (Hygroscopic) [1]
Under acidic conditions, 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine does not undergo skeletal degradation (hydrolysis or ring opening) at ambient temperatures.[1] However, it undergoes rapid stepwise protonation , significantly altering its solubility, physical state, and spectroscopic signature.[1]
| Parameter | Acidic Condition Behavior | Critical Note |
| Skeletal Integrity | High | The methylene bridge and heterocyclic rings are resistant to non-oxidizing mineral acids (HCl, H₂SO₄).[1] |
| Physical State | Variable | Salts (HCl/HBr) are highly hygroscopic and deliquescent. Often appear as oils or gummy solids if not strictly anhydrous. |
| Oxidation Risk | Low to Moderate | Stable against air oxidation in acid. Avoid strong oxidizing acids (HNO₃) which may form N-oxides.[1] |
| Stereochemistry | Stable | The chiral center at the piperidine C2 position is resistant to acid-catalyzed racemization under standard conditions. |
Mechanistic Insight: Protonation Dynamics
Understanding the acid stability requires mapping the protonation sites. This molecule contains two basic nitrogen centers with distinct pKa values.
The Protonation Cascade
-
Site A (Piperidine Nitrogen): Highly basic (
).[1] Protonates immediately upon exposure to weak or dilute acids. -
Site B (Pyridine Nitrogen): Moderately basic (
, boosted by electron-donating methyl groups).[1] Protonates only in lower pH environments or excess acid.
This creates a pH-dependent equilibrium that dictates solubility and reactivity.[1]
Caption: Stepwise protonation pathway. The transition from Mono- to Di-cation is critical for isolation; stopping at the Mono-cation often yields oily mixtures.[1]
Troubleshooting Guide (FAQs)
Scenario A: Physical Form & Handling[2][3][4][5][6][7]
Q: I treated the compound with HCl in ether, but it formed a sticky gum instead of a precipitate. Is it degraded? A: No, it is likely not degraded.[1] This is a common issue with hygroscopic dihydrochloride salts .
-
Cause: The di-cationic salt holds water avidly.[1] If the ether contained trace moisture, or if the atmosphere was humid, the salt absorbed water, lowering its melting point (deliquescence).[1]
-
Solution:
-
Decant the ether.
-
Triturate (grind under solvent) the gum with strictly anhydrous acetonitrile or isopropanol .
-
If it remains oily, dissolve in minimal methanol and precipitate with a large excess of anhydrous diethyl ether under Argon.
-
Q: Can I store the compound in 1M HCl solution? A: Yes. The compound is chemically stable in aqueous acid.
-
Storage Limit: It can be stored at 4°C for months.
-
Caution: Ensure the container is sealed to prevent evaporation, which would concentrate the acid and potentially cause minor charring or discoloration over very long periods.
Scenario B: Analytical Anomalies (NMR/HPLC)
Q: My ¹H NMR spectrum in CDCl₃ shows broad peaks and shifting chemical shifts. Is the molecule decomposing? A: Likely not. You are observing proton exchange broadening .
-
Mechanism: If the sample is partially protonated (a mix of free base and salt) or if the solvent is acidic (aged CDCl₃ forms DCl), the protons on the piperidine nitrogen exchange rapidly.[1]
-
Diagnostic: The chemical shift of the methylene bridge (
) and the piperidine ring protons will drift significantly depending on the exact pH.[1] -
Fix:
Scenario C: Reactivity
Q: I added the acid-stabilized ligand to my metal precursor, but no complexation occurred. A: Protonation inhibits coordination.
-
Reason: The protons (
) compete with the metal ion ( ) for the nitrogen lone pairs.[1] The piperidine nitrogen, being more basic, will hold the proton tightly.[1] -
Protocol: You must include a base (e.g., Triethylamine or NaOAc) in the reaction mixture to deprotonate the ligand in situ and drive the equilibrium toward metal complexation.
Validated Protocols
Protocol 1: Recovery of Free Base from Acidic Solution
Use this when you need to recover the pure ligand from a reaction mixture or stability test.[1]
-
Cool: Chill the acidic aqueous solution to 0–5°C.
-
Basify: Slowly add 10% NaOH or saturated
while stirring.-
Target pH: > 12 (Ensure the piperidine is fully deprotonated).
-
-
Extract: Extract 3x with Dichloromethane (DCM) .
-
Note: Do not use Ether; the solubility is higher in chlorinated solvents.
-
-
Dry: Dry the combined organics over anhydrous
(Sodium Sulfate).-
Avoid:
(Magnesium Sulfate) can sometimes act as a weak Lewis acid and bind the ligand, reducing yield.[1]
-
-
Concentrate: Evaporate solvent under reduced pressure.
Protocol 2: Preparation of a Stable, Storable Salt
If the HCl salt is too hygroscopic, convert to the Tetrafluoroborate (
Recommended: Tetrafluoroborate Salt Synthesis
-
Dissolve 100 mg of Free Base in 2 mL Ethanol.
-
Add
(aqueous) dropwise until pH ~3. -
Add 10 mL of Diethyl Ether.
-
Cool to -20°C.
-
Filter the resulting non-hygroscopic crystals.
Quantitative Data Summary
| Property | Value (Approx.) | Relevance to Acid Stability |
| pKa 1 (Piperidine) | 10.8 | Protonated instantly in dilute acid.[1] |
| pKa 2 (Pyridine) | 6.4 | Protonated in stoichiometric acid equivalents. |
| LogP (Free Base) | ~2.5 | Lipophilic; extracts well into organics. |
| LogP (Di-cation) | < -1.0 | Highly hydrophilic; stays in water layer.[1] |
| Melting Point (HCl Salt) | 180-220°C (Dec) | High thermal stability, but lowers if wet.[1] |
References
-
Pyridine and Piperidine Ligand Chemistry
-
Handling of Hygroscopic Pyridinium Salts
-
Protonation Effects on NMR Spectra of N-Heterocycles
-
Stability of Picolylamine Deriv
Sources
Validation & Comparative
Characteristic IR Absorption Bands of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A Comparative Technical Guide
Executive Summary & Structural Analysis
This guide provides a technical analysis of the infrared (IR) absorption characteristics of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine . As a molecule bridging two distinct heterocyclic systems—an aromatic pyridine ring and an aliphatic piperidine ring—its IR spectrum is a superposition of these moieties.
Accurate characterization requires distinguishing this compound from its synthetic precursors (e.g., 2,4-lutidine) and potential structural isomers (e.g., N-linked piperidine derivatives). This guide utilizes a Fragment-Based Spectral Analysis approach to define critical quality control (QC) markers.
Molecular Fragmentation for Spectral Assignment
The molecule consists of three distinct vibrational zones:
-
The Aromatic Core: 2,4-Dimethylpyridine (Lutidine) moiety.[1][2][3]
-
The Aliphatic Cycle: 2-Substituted Piperidine ring (Secondary Amine).
-
The Linker: Methylene (-CH₂-) bridge.
Diagram 1: Structural Logic & IR Band Mapping
Caption: Decomposition of the target molecule into functional fragments and their corresponding dominant IR signals.
Detailed Spectral Comparison
This section objectively compares the target molecule against its primary building blocks and potential impurities. The data is synthesized from standard spectroscopic values for the constituent fragments [1, 2].
Table 1: Comparative IR Fingerprint Analysis
| Feature | Target Molecule | Alternative 1: 2,4-Lutidine (Precursor) | Alternative 2: Piperidine (Fragment) | Differentiation Logic |
| N-H Stretch | 3300–3500 cm⁻¹ (m) | Absent | 3300–3500 cm⁻¹ (s) | Primary QC Marker: Presence confirms piperidine incorporation; absence indicates unreacted lutidine or tertiary amine impurity. |
| C-H Stretch (Ar) | 3000–3100 cm⁻¹ (w) | 3000–3100 cm⁻¹ (w) | Absent | Distinguishes from pure aliphatic amines. |
| C-H Stretch (Alk) | 2800–2950 cm⁻¹ (s) | 2850–2970 cm⁻¹ (m) | 2800–2950 cm⁻¹ (vs) | Target shows increased intensity and complexity in this region due to the piperidine ring. |
| Ring Breathing | ~1600, 1570 cm⁻¹ (s) | ~1615, 1570 cm⁻¹ (s) | Absent (or weak NH bend) | Characteristic "Pyridine Doublet" confirms the aromatic core integrity. |
| Fingerprint (OOP) | 800–850 cm⁻¹ | ~815–830 cm⁻¹ | N/A | Specific to the 2,4,6-substitution pattern (isolated H atoms). |
(s) = strong, (m) = medium, (w) = weak, (vs) = very strong, (Ar) = Aromatic, (Alk) = Aliphatic
Critical Analysis of Isomers
A common synthetic pitfall is the formation of the N-linked isomer (piperidin-1-ylmethyl) versus the C-linked isomer (2-piperidinylmethyl).
-
Target (C-linked): Contains a secondary amine (-NH-). IR shows N-H stretching. [4]
-
Impurity (N-linked): Contains a tertiary amine. IR shows NO N-H stretching.
-
Action: Check the 3300–3500 cm⁻¹ region immediately. If clean baseline, you likely have the N-linked isomer or a salt form.
Experimental Protocols
To ensure reproducible data, follow these standardized protocols for sample preparation. The physical state is typically a viscous oil or low-melting solid.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid QC of oily liquids or neat solids.
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal.
-
Blanking: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Application: Apply 10–20 µL of the sample to the crystal center.
-
Compression: If solid/semisolid, apply pressure using the anvil to ensure intimate contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Cleaning: Wipe with isopropanol. Caution: Pyridine derivatives can be pungent and toxic; work in a fume hood.
Method B: Transmission (Liquid Film/KBr)
Recommended for high-resolution structural elucidation.
-
Liquid Film: Place a drop between two NaCl or KBr salt plates. Compress gently to form a capillary film.
-
KBr Pellet (if solid): Mix 1-2 mg of sample with 100 mg dry KBr powder. Grind and press into a transparent pellet.
-
Note: Salt plates are moisture sensitive. Store in a desiccator.
Quality Control Decision Tree
Use this logic flow to validate the identity of your synthesized or purchased compound.
Diagram 2: IR-Based Identification Workflow
Caption: Step-by-step logic to distinguish the target from common isomers and starting materials.
References
-
NIST Mass Spectrometry Data Center. "Pyridine, 2,4-dimethyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] Accessed via [Link]
-
NIST Mass Spectrometry Data Center. "Piperidine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] Accessed via [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for fragment-based assignment rules).
Sources
Unlocking the Molecular Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of Pyridine-Piperidine Derivatives
Pyridine-piperidine scaffolds are ubiquitous in pharmacology, forming the core of natural alkaloids (e.g., anabasine, nicotine analogs) and synthetic therapeutics (e.g., targeted kinase inhibitors). For drug development professionals and analytical chemists, elucidating the exact substitution patterns on these dual-ring systems is critical. Mass spectrometry (MS) serves as the definitive tool for this structural elucidation. However, the choice of ionization technique and mass analyzer fundamentally alters the observed fragmentation pathways.
This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) against traditional Electron Ionization Mass Spectrometry (EI-MS) for analyzing pyridine-piperidine derivatives. By dissecting the causality behind their fragmentation, we provide a robust framework for spectral interpretation.
The Causality of Fragmentation: Structural and Energetic Drivers
Understanding the fragmentation of pyridine-piperidine derivatives requires analyzing the distinct chemical nature of each ring and how they respond to different energy regimes.
-
The Piperidine Ring (Aliphatic Amine): In ESI, the basic secondary or tertiary nitrogen of the piperidine ring is the thermodynamically favored site for protonation due to its higher gas-phase basicity. However, bulky substituents can introduce steric hindrance, occasionally shifting the protonation site to the pyridine nitrogen[1]. Under EI conditions, the piperidine nitrogen readily loses an electron to form a radical cation, triggering rapid
-cleavage[2]. -
The Pyridine Ring (Aromatic): The conjugated
-system makes the pyridine ring highly stable. It typically resists fragmentation until high collision energies are applied, at which point it may undergo ring contraction or the neutral loss of hydrogen cyanide (HCN). -
The Inter-Ring Bond: The C-C bond connecting the two rings is a primary site for cleavage, especially when charge-directed mechanisms weaken the bond during collisional activation.
Platform Comparison: ESI-Q-TOF MS/MS vs. EI-MS
Selecting the right MS platform dictates the type of structural information obtained. EI-MS provides highly reproducible, library-matchable spectra, while ESI-Q-TOF MS/MS offers exact mass measurements and elucidates complex rearrangement pathways.
Table 1: Comparative Performance of MS Platforms for Pyridine-Piperidine Analysis
| Feature | ESI-Q-TOF MS/MS | EI-MS (Single Quad/GC-MS) |
| Ionization Type | Soft (Electrospray, ~3-5 kV) | Hard (Electron Impact, ~70 eV) |
| Precursor Ion | Even-electron | Radical cation |
| Dominant Pathway | Neutral losses (e.g., | |
| Mass Accuracy | High (< 5 ppm), exact elemental composition | Low (nominal mass), relies on spectral libraries |
| Primary Application | Structural elucidation of novel derivatives, complex matrices | Routine identification of known volatile compounds |
Characteristic Fragmentation Pathways in ESI-MS/MS
When subjected to Collision-Induced Dissociation (CID) in an ESI-MS/MS workflow, protonated pyridine-piperidine derivatives exhibit highly specific, even-electron fragmentation cascades.
-
Neutral Loss of Amines: Compounds with an unsubstituted piperidine nitrogen typically lose ammonia (
, -17 Da), while N-methylated derivatives lose methylamine ( , -31 Da). This process initiates piperidine ring opening, which is frequently followed by a cyclization event where the intermediate attacks the pyridine-2 carbon to form a new fused bicyclic system[3]. -
Substituent Eliminations: Hydroxylated or acetylated piperidine derivatives (such as the alkaloids cassine or spectaline) predominantly undergo neutral eliminations of water (
, -18 Da) or acetic acid ( , -60 Da)[4].
Mechanistic CID fragmentation pathways of protonated pyridine-piperidine derivatives.
Experimental Methodology: Self-Validating Protocol for ESI-Q-TOF MS/MS
To ensure high scientific integrity and prevent the misinterpretation of in-source fragmentation as true MS/MS product ions, the following self-validating protocol must be employed.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the pyridine-piperidine derivative in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. This ensures complete protonation of the basic piperidine nitrogen. The final concentration should be ~1-5 µg/mL to prevent detector saturation.
-
Source Optimization & Artifact Check (Critical Validation): Infuse the sample at 5 µL/min. Systematically ramp the declustering potential (or fragmentor voltage) from 50 V to 150 V.
-
Causality & Validation: Monitor the precursor ion
in the MS1 full scan. If fragment ions appear at higher voltages, in-source fragmentation is occurring, which can mimic MS/MS data and corrupt structural assignments. Set the operating voltage 10-15 V below the threshold where these artifact fragments appear.
-
-
Precursor Isolation: Isolate the
ion in the quadrupole using a narrow isolation window (~1.3 m/z). This strict gating excludes isobaric interferences from the matrix. -
Collision Energy (CE) Ramping: Acquire MS/MS spectra at three distinct collision energies using Nitrogen as the collision gas.
-
Low CE (15 eV): Captures facile, low-energy neutral losses (e.g.,
, ). -
Medium CE (30 eV): Promotes the cleavage of the C-C bond between the pyridine and piperidine rings.
-
High CE (45 eV): Forces the fragmentation of the highly stable pyridine ring (e.g., loss of HCN).
-
-
Data Processing: Utilize exact mass data (< 5 ppm mass error) to calculate the elemental composition of all product ions, mathematically confirming the proposed neutral losses.
Quantitative Data Presentation
The following table summarizes the diagnostic fragments essential for identifying substitution patterns on the pyridine-piperidine scaffold.
Table 2: Diagnostic MS/MS Fragment Ions for Pyridine-Piperidine Derivatives (ESI-CID)
| Structural Feature | Diagnostic Neutral Loss (Da) | Mechanistic Origin |
| Unsubstituted Piperidine | -17 ( | Piperidine ring opening and loss of ammonia |
| N-Methyl Piperidine | -31 ( | Piperidine ring opening and loss of methylamine |
| Hydroxylated Piperidine | -18 ( | Elimination of water from the piperidine ring |
| Acetylated Piperidine | -60 ( | Elimination of acetic acid from the piperidine ring |
| Pyridine Ring (High CE) | -27 ( | Pyridine ring contraction/cleavage |
References
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Purity of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine, a key heterocyclic building block.
This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a scientifically grounded rationale for the methodological choices, in alignment with global regulatory standards.[1][2]
The Critical Role of Purity Analysis
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine, as a substituted pyridine derivative, is susceptible to the formation of various process-related impurities and degradation products. A robust analytical method is therefore not merely a quality control checkpoint but a critical tool for process optimization and ensuring batch-to-batch consistency. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will compare a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method with alternative approaches, underscoring the importance of rigorous validation.
Method Comparison: A Tale of Two HPLC Approaches
For the purity determination of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine, we will compare two hypothetical RP-HPLC methods. Method A represents a well-developed, gradient elution method designed for stability-indicating analysis, while Method B is a simpler, isocratic method that may be suitable for initial screening but lacks the robustness required for comprehensive quality control.
| Parameter | Method A: Gradient RP-HPLC (Recommended) | Method B: Isocratic RP-HPLC (Alternative) | Rationale for Recommending Method A |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm | The longer column in Method A provides higher resolution, which is crucial for separating the main peak from closely eluting impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 60:40 (v/v) Acetonitrile:Water | The gradient elution of Method A allows for the effective separation of both polar and non-polar impurities, which is essential for a stability-indicating assay.[5] An isocratic method may not elute all degradation products or may result in co-elution. |
| Gradient Program | 0-20 min: 10-90% B20-25 min: 90% B25.1-30 min: 10% B | N/A | A gradient program ensures that impurities with a wide range of polarities are eluted and quantified. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate is suitable for both methods. |
| Detection | UV at 254 nm | UV at 254 nm | Pyridine-containing compounds typically exhibit strong UV absorbance around this wavelength.[6][7] |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation Protocol: A Deep Dive into Scientific Integrity
A comprehensive validation of the chosen analytical method must be performed to demonstrate its reliability, as mandated by the International Council for Harmonisation (ICH) guidelines. The following sections detail the validation parameters, their significance, and the experimental design for the recommended Method A .
The Workflow of Method Validation
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Differentiating 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine from Structural Isomers: A Comprehensive Analytical Guide
In early-stage drug discovery and pharmacokinetics, the misidentification of structural isomers can lead to catastrophic downstream failures in Structure-Activity Relationship (SAR) modeling. Differentiating 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine (Target) from its myriad structural isomers requires an orthogonal analytical approach. Relying on a single technique often yields false positives due to identical exact masses and overlapping functional group characteristics.
This guide provides a definitive, self-validating workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to unambiguously isolate the target compound from its pyridine and piperidine regioisomers.
The Structural Landscape & Isomeric Pitfalls
The target molecule (
-
Pyridine Regioisomers: Variations in the placement of the methyl groups on the pyridine ring (e.g., 2,6-dimethyl-4-substituted or 2,5-dimethyl-6-substituted cores).
-
Piperidine Regioisomers: Variations in the attachment point of the piperidine ring to the methylene bridge (e.g., 3-piperidinyl or 4-piperidinyl linkages).
To achieve absolute structural confirmation, we must independently validate the substitution pattern of the pyridine ring and the specific linkage of the piperidine ring.
Analytical Strategy & Causality
Resolving the Pyridine Core via H NMR
The spatial arrangement of protons on the rigid pyridine ring dictates their scalar coupling, providing a direct causal link between the spectrum and the regioisomer[1].
-
The Target (2,4-Dimethyl-6-substituted): The aromatic protons are located at positions C3 and C5. Because they are separated by a carbon bearing a methyl group, they exhibit meta-coupling, resulting in two distinct doublets with a small coupling constant (
Hz). -
Isomer A (2,5-Dimethyl-6-substituted): The aromatic protons are at C3 and C4. Being adjacent, they exhibit strong ortho-coupling (
Hz). -
Isomer B (2,6-Dimethyl-4-substituted): The molecule possesses a plane of symmetry. The two aromatic protons are chemically equivalent, collapsing into a single 2H singlet.
Pinpointing the Piperidine Linkage via LC-MS/MS
While NMR resolves the aromatic core, Collision-Induced Dissociation (CID) in mass spectrometry is the most efficient way to determine the piperidine attachment point. When ionized via Electrospray Ionization (ESI), the protonated molecule (
-
The Target (2-Piperidinyl): The bond connecting the piperidine C2 to the bridging methylene is highly susceptible to alpha-cleavage . This heterolytic cleavage is driven by the stabilization of the resulting positive charge by the adjacent piperidine nitrogen, forming a highly stable piperideine cation at m/z 84 .
-
Isomer C (3- or 4-Piperidinyl): The bridging bond is not adjacent to the piperidine nitrogen. Alpha-cleavage is precluded. Instead, the molecule undergoes inductive cleavage at the bridge to yield a dimethylpyridylmethyl cation (m/z 120 ) or undergoes neutral loss of ammonia (m/z 188 )[3].
Orthogonal differentiation workflow using NMR coupling and MS/MS alpha-cleavage logic.
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness, the following protocols are designed as self-validating systems. For instance, the LC-MS/MS protocol utilizes a collision energy ramp to prove that the m/z 84 fragment is a true CID product and not an artifact of in-source fragmentation.
Protocol A: High-Resolution NMR ( H and HMBC)
-
Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v TMS as an internal standard. -
Acquisition: Utilize a 500 MHz (or higher) NMR spectrometer. Acquire a standard 1D
H spectrum (16 scans, 2s relaxation delay). -
Validation (HMBC): If 1D
H coupling constants are ambiguous due to peak broadening, run a 2D H- C HMBC experiment optimized for long-range coupling ( Hz).-
Causality Check: The C2-methyl protons (
2.5 ppm) will show 3-bond correlations strictly to C3, whereas the C4-methyl protons ( 2.3 ppm) will correlate to both C3 and C5. This definitively maps the pyridine substitution[1].
-
Protocol B: UPLC-MS/MS Fragmentation Analysis
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water, modified with 0.1% Formic Acid to ensure complete protonation of the basic nitrogens.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.
-
Mass Spectrometry: Operate a Triple Quadrupole or Q-TOF in Positive ESI mode. Isolate the precursor ion
at m/z 205.17 with a strict 0.7 Da isolation window. -
Validation (CE Ramp): Apply a Collision Energy (CE) ramp from 15 eV to 40 eV.
-
Causality Check: As CE increases, the precursor m/z 205.17 should smoothly deplete while the m/z 84 product ion emerges as the base peak. If m/z 84 is present at 0 eV, it is an in-source artifact, and source parameters (e.g., declustering potential) must be lowered[2].
-
Divergent MS/MS fragmentation pathways for 2-piperidinyl versus 4-piperidinyl regioisomers.
Quantitative Data Summaries
Use the following tables to rapidly cross-reference experimental data against the expected profiles for the target and its primary structural isomers.
Table 1: H NMR Diagnostic Signals for Pyridine Regioisomers
| Isomer Core | Pyridine Methyls | Aromatic Protons | Coupling Constant ( | Structural Implication |
| 2,4-Dimethyl-6-R (Target) | Two singlets (3H each) | Two doublets (1H each) | Confirms target pyridine core | |
| 2,6-Dimethyl-4-R | One singlet (6H) | One singlet (2H) | N/A (Equivalent) | Indicates symmetric core |
| 2,5-Dimethyl-6-R | Two singlets (3H each) | Two doublets (1H each) | Indicates adjacent protons |
Table 2: LC-MS/MS Diagnostic Fragments for Piperidine Regioisomers
| Piperidine Linkage | Precursor | Base Peak (CID) | Secondary Fragments | Primary Fragmentation Mechanism |
| 2-Piperidinylmethyl | 205.17 | m/z 84 | m/z 122, m/z 205 | Alpha-cleavage (C2-bridge bond) |
| 3-Piperidinylmethyl | 205.17 | m/z 120 | m/z 188 (- | Inductive cleavage / |
| 4-Piperidinylmethyl | 205.17 | m/z 120 | m/z 188 (- | Inductive cleavage / |
References
-
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at:[Link]
-
Kudo, S., et al. "Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique." Biomedical Chromatography, 2002. Available at:[Link]
-
Guan, S., et al. "Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry, 2020. Available at:[Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks of Substituted Pyridines
Substituted pyridines, as a class of compounds, present a range of potential hazards that must be respected. Based on data from similar molecules such as 2,4-dimethylpyridine and other alkylated pyridines, we can anticipate the following primary risks associated with 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine.[1][2]
-
Flammability: Pyridine and its derivatives are often flammable liquids and vapors.[3][4] It is crucial to handle this compound away from ignition sources such as open flames, hot plates, and spark-producing equipment.[3][5] Proper grounding of containers and equipment can mitigate the risk of static discharge.[3][4]
-
Toxicity: Acute toxicity is a significant concern. Similar compounds are harmful if swallowed, inhaled, or in contact with skin.[3] The piperidinyl moiety may also present its own toxicological profile that should be considered.
-
Irritation: Direct contact can cause skin and serious eye irritation.[3] Prolonged or repeated exposure should be avoided.
-
Respiratory Effects: Inhalation of vapors or aerosols may cause respiratory irritation.[3]
It is imperative to conduct a thorough risk assessment for your specific experimental protocol, considering the quantities of material being used and the nature of the procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine. The following table outlines the recommended PPE, drawing from safety protocols for related pyridine compounds.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[3][6] | Protects against splashes and vapors that can cause serious eye irritation or damage. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection for short-term contact but should be changed immediately upon contamination. | Prevents skin absorption, which is a primary route of exposure for pyridine derivatives.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your hands. |
| Body | A flame-resistant lab coat, fully fastened. | Provides a barrier against spills and splashes. Flame-resistant material is crucial due to the flammability of pyridine compounds. |
| Respiratory | A properly fitted respirator with an organic vapor cartridge may be necessary for large-scale operations or in situations where engineering controls are insufficient to maintain exposure below acceptable limits. | Protects against the inhalation of harmful vapors. Use of a respirator requires a formal respiratory protection program, including fit-testing and training. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Handling:
-
Designated Area: All work with 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine should be conducted in a designated area within a certified chemical fume hood to control vapor inhalation.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including the compound's container, reaction vessels, and waste containers, are inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring the liquid, use a calibrated pipette or a syringe with a needle. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small drips or spills.
3.2. Storage:
-
Store the compound in a tightly sealed, properly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
The storage area should be a designated flammable liquids cabinet.
Emergency and Disposal Plan: Preparedness and Responsible Waste Management
4.1. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill:
-
Small Spill: For a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: In the event of a large spill, evacuate the laboratory immediately and alert your institution's emergency response team. Do not attempt to clean it up yourself.
-
4.2. Disposal Plan:
-
All waste containing 2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine must be treated as hazardous waste.[7]
-
Collect all waste, including contaminated absorbent materials and disposable labware, in a dedicated, properly labeled, and sealed container.
-
The waste container should be clearly marked with "Hazardous Waste" and the chemical name.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][7] Do not pour any amount down the drain.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Sigma-Aldrich. (2025, December 27). Safety Data Sheet: 2,6-Dimethylpyridine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Click Chemistry Tools. (n.d.). Safety Data Sheet.
- Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- National Institute for Health and Environment (RIVM), Netherlands. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Haz-Map. (n.d.). 2,4-Dimethylpyridine.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Environmental Protection Agency (EPA). (2025, October 15). N-(2,6-Dimethylphenyl)pyridine-2-carboxamide - GHS Data.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine - HEALTH EFFECTS.
- National Institute for Health and Environment (RIVM), Netherlands. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2,4-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
